Tonazocine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H35NO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |
InChI Key |
UDNUCVYCLQJJBY-YTFSRNRJSA-N |
Isomeric SMILES |
CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Synonyms |
tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |
Origin of Product |
United States |
Foundational & Exploratory
Tonazocine's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of the Core Pharmacodynamics of a Benzomorphan Opioid Analgesic
Introduction
Tonazocine (WIN-42,156) is a benzomorphan derivative opioid analgesic that underwent phase II clinical trials for postoperative pain management.[1] Although its development was discontinued and it was never commercially marketed, its complex pharmacological profile at opioid receptors continues to be of interest to researchers in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its receptor binding characteristics, functional activity, and the associated signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Opioid Receptor Binding and Functional Activity
This compound exhibits a multifaceted interaction with the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). It is characterized as a mixed partial agonist-antagonist. Specifically, it functions as a partial agonist at both the mu- and delta-opioid receptors.[1] Its action at the mu-opioid receptor is more akin to an antagonist, while its activity at the delta-opioid receptor is more pronounced as an agonist.[1] Furthermore, it is suggested that this compound's binding to and activation of the kappa-opioid receptor may be responsible for potential side effects such as hallucinations.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro pharmacological profile of this compound. These values are derived from studies on isolated tissue preparations, which are standard models for assessing opioid receptor activity.
| Receptor | Preparation | Agonist/Antagonist Activity | IC50 (nM) | Ke (nM) |
| Mu (µ) | Guinea Pig Ileum (GPI) | Partial Agonist / Antagonist | 15.0 ± 3.0 | 2.9 ± 0.7 |
| Delta (δ) | Mouse Vas Deferens (MVD) | Agonist | 1.8 ± 0.4 | - |
| Kappa (κ) | - | Agonist (putative) | - | - |
Data sourced from Ward et al., 1985.
Signaling Pathways
The interaction of this compound with opioid receptors initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go).
Canonical Opioid Receptor Signaling
Activation of Gi/Go proteins by an opioid agonist like this compound leads to the following downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels:
-
The βγ-subunit of the G-protein directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane. This increased potassium conductance makes the neuron less likely to fire an action potential.
-
The βγ-subunit also inhibits N-type voltage-gated calcium channels, which reduces the influx of Ca2+ ions into the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.
-
The following diagram illustrates the canonical signaling pathway for opioid receptors, which is the mechanism through which this compound is believed to exert its effects.
References
Tonazocine: An In-Depth Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine (WIN-42,156) is a benzomorphan derivative that has been investigated for its analgesic properties. It is characterized as an opioid receptor modulator with a mixed agonist-antagonist profile. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, detailing its interactions with opioid receptors. The information is compiled from preclinical in vitro studies to support further research and development in the field of opioid pharmacology.
Receptor Binding and Functional Activity of this compound
This compound exhibits a distinct profile of activity at the mu (μ), delta (δ), and potentially kappa (κ) opioid receptors. In vitro studies have established its mixed agonist-antagonist properties.
Data Presentation: In Vitro Receptor Activity
The following table summarizes the quantitative data from in vitro pharmacological assays that have characterized the activity of this compound at opioid receptors. These assays are critical in determining the potency and efficacy of the compound.
| Tissue Preparation | Receptor Type | Assay Type | Measured Parameter | Value | Reference |
| Guinea Pig Ileum (GPI) | Mu (μ) | Agonist Assay | IC50 | >1000 nM | [1] |
| Guinea Pig Ileum (GPI) | Mu (μ) | Antagonist Assay (vs. Morphine) | pA2 | 7.4 | [1] |
| Mouse Vas Deferens (MVD) | Delta (δ) | Agonist Assay | IC50 | 11.0 nM | [1] |
Note: A higher pA2 value indicates more potent antagonist activity. A lower IC50 value indicates more potent agonist/inhibitory activity. The IC50 value of >1000 nM in the guinea pig ileum agonist assay indicates weak agonist activity at the mu-opioid receptor.
Experimental Protocols
The characterization of this compound's receptor binding profile relies on established in vitro functional assays. The following are detailed methodologies for the key experiments cited.
Guinea Pig Ileum (GPI) Assay for Mu-Opioid Receptor Activity
This assay is a classic method for determining the agonist and antagonist activity of compounds at the mu-opioid receptor.
Objective: To assess the ability of this compound to act as an agonist or antagonist at the mu-opioid receptor.
Methodology:
-
Tissue Preparation:
-
Male guinea pigs are euthanized, and a segment of the ileum is dissected and placed in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
The longitudinal muscle with the myenteric plexus attached is prepared.
-
-
Experimental Setup:
-
The tissue is mounted in the organ bath and connected to an isometric force transducer to record contractions.
-
The preparation is stimulated transmurally with electrical pulses to elicit twitch contractions.
-
-
Agonist Activity Assessment:
-
Increasing concentrations of this compound are added to the organ bath.
-
The inhibitory effect of this compound on the electrically evoked contractions is measured.
-
An IC50 value (the concentration of the drug that causes 50% of the maximal inhibition) is calculated.
-
-
Antagonist Activity Assessment (pA2 determination):
-
The tissue is pre-incubated with a fixed concentration of this compound.
-
A cumulative concentration-response curve for a standard mu-opioid agonist (e.g., morphine) is then generated.
-
The rightward shift in the morphine concentration-response curve in the presence of this compound is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.
-
Mouse Vas Deferens (MVD) Assay for Delta-Opioid Receptor Activity
This assay is a standard method for evaluating the agonist properties of compounds at the delta-opioid receptor.
Objective: To determine the agonist activity of this compound at the delta-opioid receptor.
Methodology:
-
Tissue Preparation:
-
Male mice are euthanized, and the vasa deferentia are dissected and placed in an organ bath containing a suitable physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
The tissue is mounted in the organ bath under a resting tension and connected to an isometric force transducer.
-
The preparation is electrically stimulated to induce twitch contractions.
-
-
Agonist Activity Assessment:
-
Cumulative concentrations of this compound are added to the organ bath.
-
The inhibition of the electrically induced contractions is recorded.
-
The IC50 value is determined from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Cascade
Opioid receptors, including the mu, delta, and kappa subtypes, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a downstream signaling cascade. This compound, as a mixed agonist-antagonist, modulates these pathways. Its antagonist action at the mu-receptor blocks the signaling cascade, while its agonist action at the delta-receptor initiates it.
Experimental Workflow for Determining Receptor Binding Affinity
A common method to determine the binding affinity (Ki) of a test compound like this compound is through a competitive radioligand binding assay. This workflow outlines the key steps involved.
References
Tonazocine: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tonazocine (WIN-42,156) is an opioid analgesic whose development was discontinued after Phase II clinical trials. Consequently, publicly available, in-depth pharmacokinetic and quantitative pharmacodynamic data is scarce. This document synthesizes the available information and provides representative experimental context based on common practices in opioid research.
Introduction
This compound is a benzomorphan derivative that was investigated as an opioid analgesic. It reached Phase II clinical trials for the management of postoperative pain but was never marketed.[1] Early research characterized it as a mixed agonist-antagonist opioid, a profile that suggested a potential for strong analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists like morphine.[2] This guide provides a detailed overview of the known pharmacokinetics and pharmacodynamics of this compound, supplemented with illustrative experimental protocols and signaling pathways.
Pharmacodynamics
The primary mechanism of action of this compound involves its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Its pharmacological effects are a result of its mixed agonist and antagonist activities at these receptors.
Receptor Interaction Profile
In vitro studies have elucidated the effects of this compound on different opioid receptor subtypes. The guinea pig ileum (GPI) preparation is rich in mu-opioid receptors, while the mouse vas deferens (MVD) preparation has a high density of delta-opioid receptors.
| Tissue Preparation | Primary Receptor | This compound Activity | Comparative Notes |
| Guinea Pig Ileum (GPI) | Mu (µ) | Mixed Agonist/Antagonist | Antagonist properties are more pronounced than those of the related compound zenazocine.[1] |
| Mouse Vas Deferens (MVD) | Delta (δ) | Agonist | Agonist properties are less pronounced than those of zenazocine.[1] |
| - | Kappa (κ) | Agonist (inferred) | Hallucinatory side effects observed in some patients are likely mediated by kappa-opioid receptor activation.[2] |
In Vivo Analgesic Activity
This compound demonstrated antinociceptive properties in various animal models and clinical settings.
| Assay | Effect of this compound |
| Writhing Tests | Antinociceptive[1] |
| Intra-arterial Bradykinin Test | Antinociceptive[1] |
| Rat Tail Flick Test | Antagonist[1] |
| Postoperative Pain (Human Clinical Trial) | Analgesic[1] |
A clinical study in postoperative adult patients with moderate to severe pain established the analgesic potency of this compound mesylate. The results indicated that 3.2 mg of this compound is equivalent to 10 mg of morphine for pain relief.
Pharmacokinetics
Signaling Pathways
As an opioid receptor ligand, this compound is presumed to initiate intracellular signaling cascades typical for GPCRs. The binding of an agonist to an opioid receptor leads to a conformational change, activation of heterotrimeric G-proteins (primarily of the Gi/Go family), and subsequent downstream signaling events.
Figure 1: Generalized Opioid Receptor Signaling Pathway.
Experimental Protocols
The following are representative protocols for the types of experiments likely used to characterize the pharmacodynamics of this compound.
In Vitro: Guinea Pig Ileum (GPI) Assay for Mu-Opioid Activity
This assay assesses the effect of a compound on the contractility of the guinea pig ileum, which is modulated by mu-opioid receptors.
Figure 2: Workflow for Guinea Pig Ileum Assay.
In Vivo: Acetic Acid-Induced Writhing Test for Analgesia
This is a common screening method for peripheral analgesic activity.
Figure 3: Workflow for Acetic Acid-Induced Writhing Test.
Conclusion
This compound is a benzomorphan opioid with a mixed agonist/antagonist profile at the mu-opioid receptor and agonist activity at the delta-opioid receptor. Its analgesic efficacy in a clinical setting was found to be potent, with a dose of 3.2 mg being equivalent to 10 mg of morphine. The hallucinatory side effects suggest an interaction with the kappa-opioid receptor. A significant gap in the publicly available information is the lack of detailed pharmacokinetic data, which is a consequence of its discontinued development. The provided signaling pathways and experimental workflows are representative of the methodologies used in opioid research and offer a framework for understanding the pharmacological characterization of compounds like this compound. Further investigation into archived preclinical and clinical data, if it were to become available, would be necessary for a complete quantitative understanding of this compound.
References
Tonazocine (WIN 42,156): A Technical Overview of a Benzomorphan Opioid Analgesic
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Tonazocine, designated WIN 42,156, is a synthetic opioid analgesic belonging to the benzomorphan class, developed by Sterling-Winthrop in the late 1970s and early 1980s. It is characterized as a mixed agonist-antagonist with a distinct pharmacological profile, exhibiting partial agonist activity at mu (µ) and delta (δ) opioid receptors. Notably, it functions more as an antagonist at the µ-receptor and more as an agonist at the δ-receptor. This compound progressed to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic efficacy comparable to morphine but with a potentially different side-effect profile. However, its development was ultimately discontinued, and it was never commercially marketed. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, including quantitative data from key preclinical studies, detailed experimental methodologies, and a depiction of its presumed intracellular signaling pathways.
Discovery and History
This compound (WIN 42,156) emerged from the extensive research programs at Sterling-Winthrop Laboratories focused on the development of potent analgesics with a reduced liability for abuse and respiratory depression compared to traditional opioids like morphine. The "WIN" designation in its code name is indicative of its origin within the Sterling-Winthrop research pipeline. The development of benzomorphan analgesics was a significant area of focus for many pharmaceutical companies during the mid-20th century, aiming to separate the analgesic properties of opioids from their undesirable side effects.
This compound was identified as a promising candidate due to its unique mixed agonist-antagonist profile. Preclinical studies in the early 1980s elucidated its distinct interaction with opioid receptors, suggesting a potential for strong pain relief with a ceiling effect on respiratory depression, a characteristic often sought in safer opioid analgesics. This promising preclinical profile led to its advancement into human clinical trials for the treatment of postoperative pain. Phase II studies confirmed its analgesic potential; however, for reasons that are not extensively documented in publicly available literature, further development was halted, and this compound did not proceed to market.
Pharmacological Profile
This compound's pharmacological activity is primarily defined by its interaction with mu (µ) and delta (δ) opioid receptors.
Receptor Binding and Functional Activity
Preclinical studies have characterized this compound as a partial agonist at both µ- and δ-opioid receptors. In functional assays, it demonstrates a more pronounced antagonistic effect at the µ-receptor, while its agonistic properties are more prominent at the δ-receptor. This profile suggests that this compound may produce analgesia through δ-receptor activation while simultaneously limiting the full agonistic effects at the µ-receptor, which are associated with significant side effects like respiratory depression and abuse potential. There is also some evidence to suggest that it may interact with the kappa (κ) opioid receptor, potentially contributing to side effects such as sedation and, in some instances, hallucinations[1].
Quantitative Pharmacological Data
The following tables summarize the quantitative data from key preclinical in vitro and in vivo studies that defined the pharmacological profile of this compound.
Table 1: In Vitro Opioid Receptor Activity of this compound (WIN 42,156)
| Assay | Preparation | Agonist Activity (IC50, nM) | Antagonist Activity (pA2) |
| µ-Opioid Receptor | Guinea Pig Ileum (GPI) | Weak Partial Agonist | 6.8 |
| δ-Opioid Receptor | Mouse Vas Deferens (MVD) | 15.0 | Not Determined |
Data derived from studies on isolated smooth muscle preparations.
Table 2: In Vivo Antinociceptive and Antagonist Activity of this compound (WIN 42,156)
| Assay | Species | Route of Administration | Agonist Activity (ED50, mg/kg) | Antagonist Activity (AD50, mg/kg) |
| Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | 0.04 | Not Determined |
| Intra-arterial Bradykinin Test | Rat | Subcutaneous (s.c.) | 0.1 | Not Determined |
| Rat Tail Flick Test | Rat | Subcutaneous (s.c.) | Inactive as an agonist | 0.03 |
ED50 represents the dose required to produce a 50% maximal effect in antinociceptive assays. AD50 represents the dose required to antagonize the effect of a standard opioid agonist by 50%.
Table 3: Clinical Analgesic Potency of this compound Mesylate
| Parameter | Value |
| Relative Potency to Morphine | 3.2 mg this compound ≈ 10 mg Morphine |
Based on a double-blind, placebo-controlled study in postoperative pain patients.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.
In Vitro Isolated Tissue Assays
-
Objective: To determine the µ-opioid agonist and antagonist activity of this compound.
-
Preparation: Male guinea pigs are euthanized, and a segment of the ileum is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Procedure:
-
The ileum segment is subjected to electrical field stimulation to induce twitch contractions, which are recorded isometrically.
-
Agonist Activity: Cumulative concentrations of this compound are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.
-
Antagonist Activity: The preparation is incubated with a standard µ-opioid agonist (e.g., morphine) to establish a baseline inhibition of contractions. Increasing concentrations of this compound are then added to determine its ability to reverse the agonist-induced inhibition. The pA2 value, a measure of antagonist potency, is calculated from the resulting dose-response curves.
-
-
Objective: To determine the δ-opioid agonist activity of this compound.
-
Preparation: Male mice are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Procedure:
-
The vas deferens is electrically stimulated to induce twitch contractions, which are recorded isometrically.
-
Agonist Activity: Cumulative concentrations of this compound are added to the organ bath, and the inhibition of the electrically induced contractions is measured to determine the IC50 value.
-
In Vivo Antinociceptive and Antagonist Assays
-
Objective: To assess the peripheral analgesic activity of this compound.
-
Animals: Male mice.
-
Procedure:
-
Mice are pre-treated with subcutaneous injections of this compound or vehicle control.
-
After a set pre-treatment time, a 0.6% solution of acetic acid is administered intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 15 minutes).
-
The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group, and the ED50 is calculated.
-
-
Objective: To assess the spinal analgesic and opioid antagonist activity of this compound.
-
Animals: Male rats.
-
Procedure:
-
Agonist Testing: The rat's tail is exposed to a radiant heat source, and the latency to flick the tail away from the heat is measured. A cut-off time is set to prevent tissue damage. Baseline latencies are established before subcutaneous administration of this compound. Tail flick latencies are then measured at various time points after drug administration.
-
Antagonist Testing: Rats are pre-treated with a standard µ-opioid agonist (e.g., morphine) to produce a significant increase in tail flick latency. This compound is then administered subcutaneously, and its ability to reverse the morphine-induced analgesia is measured. The AD50 is calculated as the dose of this compound that reduces the analgesic effect of morphine by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathway of this compound based on its receptor profile and a typical experimental workflow for its evaluation.
Caption: Presumed signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound (WIN 42,156) represents an interesting chapter in the history of opioid analgesic development. Its unique mixed µ-opioid partial agonist/antagonist and δ-opioid agonist profile held the promise of a safer and effective pain therapeutic. The preclinical data demonstrated potent antinociceptive effects in relevant animal models, and early clinical trials confirmed its analgesic efficacy in humans. Despite its promising profile, the development of this compound was not pursued to completion. The detailed pharmacological data and methodologies presented in this guide offer valuable insights for researchers in the fields of pharmacology and drug discovery, highlighting a rational approach to the design of opioid analgesics with potentially improved safety margins. Further investigation into the reasons for its discontinuation could also provide important lessons for modern drug development programs.
References
Tonazocine and the Kappa Opioid Receptor: A Technical Guide to Understanding its Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the methodologies and signaling pathways relevant to characterizing the activity of compounds like tonazocine at the kappa opioid receptor. While specific quantitative data for this compound is absent from the literature reviewed, this document will equip researchers with the necessary knowledge of experimental protocols and data interpretation frameworks to assess the kappa opioid activity of novel or existing compounds.
Data Presentation
A comprehensive understanding of a ligand's interaction with the kappa opioid receptor requires the quantification of several key parameters. Due to the lack of specific published data for this compound's activity at the KOR, the following table serves as a template to be populated with experimental findings.
| Parameter | Description | Typical Units | This compound (Hypothetical Data) | Reference Compound (e.g., U-50,488H) |
| Binding Affinity (Ki) | The inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki indicates higher binding affinity. | nM | Data not available | ~1-10 nM |
| Potency (EC50/IC50) | The concentration of a ligand that produces 50% of its maximal effect (agonist) or inhibits a response by 50% (antagonist). | nM | Data not available | ~10-100 nM (functional assays) |
| Efficacy (Emax) | The maximum response a ligand can produce upon binding to the receptor, often expressed as a percentage relative to a standard full agonist. | % | Data not available | 100% (as a full agonist) |
Core Signaling Pathways of the Kappa Opioid Receptor
Activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels, leading to neuronal hyperpolarization. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the kappa opioid receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the kappa opioid receptor (e.g., CHO-KOR cells).
-
Radioligand specific for the kappa opioid receptor (e.g., [³H]U-69,593 or [³H]diprenorphine).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled KOR agonist like U-50,488H).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled ligand to determine non-specific binding.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a KOR agonist.
Materials:
-
Cell membranes from KOR-expressing cells.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test compound (this compound) to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein coupling, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Objective: To assess the ability of this compound to inhibit cAMP production via KOR activation.
Materials:
-
Whole cells expressing the kappa opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Culture the KOR-expressing cells to an appropriate density.
-
Pre-treat the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit.
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and G-protein independent signaling.
Objective: To determine if this compound induces β-arrestin recruitment to the KOR.
Materials:
-
Cell line co-expressing the kappa opioid receptor (often tagged, e.g., with a luciferase fragment) and β-arrestin (tagged with a complementary fragment).
-
Test compound (this compound) at various concentrations.
-
Substrate for the reporter system (e.g., coelenterazine for luciferase-based systems).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of the test compound (this compound).
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter system.
-
Measure the resulting signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax for β-arrestin recruitment.
Experimental Workflow Visualization
The characterization of a compound's activity at the kappa opioid receptor typically follows a logical progression from initial binding studies to functional and downstream signaling assays.
Conclusion
While specific quantitative data for this compound's activity at the kappa opioid receptor remains elusive in the reviewed scientific literature, this guide provides a comprehensive framework for its potential evaluation. The detailed experimental protocols for radioligand binding, GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays offer a clear path for researchers to determine the binding affinity, potency, and efficacy of any compound at the KOR. Understanding these parameters is crucial for drug development professionals seeking to design novel analgesics with improved side-effect profiles. The provided diagrams of the KOR signaling pathway and experimental workflow serve as valuable visual aids for comprehending the complex pharmacology of this important therapeutic target. Future research is warranted to fully elucidate the interaction of this compound with the kappa opioid receptor and to populate the presented data tables with empirical values.
References
The Benzomorphan Nucleus: A Technical Guide to a Versatile Opioid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzomorphan class of opioid analgesics represents a significant development in pain management, stemming from the systematic simplification of the morphine structure. By retaining the core pharmacophore responsible for opioid receptor interaction while eliminating complex ring systems, benzomorphans offer a versatile scaffold for developing potent analgesics with potentially improved side-effect profiles. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), pharmacological profiles, and key experimental methodologies associated with this important class of molecules.
Core Structure and Stereochemistry
The foundational structure of this class is the 2,6-methano-3-benzazocine ring system. The stereochemistry of the benzomorphan nucleus is a critical determinant of its pharmacological activity. Modifications at the nitrogen atom (N-3) and the phenolic hydroxyl group (C-8) have been extensively explored to modulate affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).
Structure-Activity Relationships (SAR)
The pharmacological profile of benzomorphan derivatives is profoundly influenced by substitutions at two key positions:
-
The Nitrogen Substituent (N-3): The nature of the substituent on the basic nitrogen atom plays a pivotal role in determining the agonist versus antagonist activity and the selectivity for μ, δ, and κ opioid receptors. For instance, smaller alkyl groups like methyl often confer agonist properties, while larger groups such as cyclopropylmethyl or allyl can introduce antagonist activity. The incorporation of functional groups like amides or aromatic rings in the N-substituent can further refine receptor affinity and selectivity.
-
The Phenolic Hydroxyl Group (C-8): The presence of a phenolic hydroxyl group is generally crucial for high-affinity binding to opioid receptors. Shifting this group to other positions on the aromatic ring can significantly alter the binding profile and can even introduce activity at other targets, such as the NMDA receptor.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and in vivo analgesic potency of key benzomorphan derivatives, providing a quantitative basis for comparing their pharmacological profiles.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected Benzomorphan Derivatives
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| (-)-Pentazocine | 3.2[1] | 62[1] | 7.6[1] |
| (+)-Phenazocine | - | - | - |
| (-)-Phenazocine | - | - | - |
| Dezocine | 1.46 - 3.7 | 398.6 - 527 | 22.01 - 31.9 |
| Eptazocine | Antagonist | - | Agonist |
| LP1 | 0.83[2] | 29[2] | 110[2] |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: In Vivo Analgesic Potency (ED50) of Selected Benzomorphan Derivatives
| Compound | Test | Route of Administration | ED50 (mg/kg) |
| Dezocine | Mouse Hot Plate | s.c. | 0.06 |
| Dezocine | Mouse Acetic Acid Writhing | s.c. | 0.2[3] |
| Dezocine | Mouse Formalin (Phase I) | s.c. | 0.4[3] |
| Dezocine | Mouse Formalin (Phase II) | s.c. | 0.4[3] |
| LP1 | Rat Tail-Flick | s.c. | 2.03[4] |
| IBNtxA | Mouse Tail-Flick (Radiant Heat) | s.c. | 0.34 - 0.48[5] |
| IBNtxA | Mouse Hot Plate | s.c. | 0.6[5] |
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific human opioid receptor subtype (e.g., CHO-hMOR, CHO-hKOR) or from rodent brain tissue. Tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Competitive Binding Incubation: A constant concentration of a specific radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69593 for KOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To determine the functional activity (efficacy and potency) of a test compound as an agonist or antagonist at a G-protein coupled opioid receptor.
General Methodology:
-
Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells expressing the opioid receptor of interest.
-
Incubation: The membranes are incubated in an assay buffer containing a constant concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Filtration and Quantification: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist) for agonists. For antagonists, the ability to inhibit the effect of a known agonist is measured.
In Vivo Analgesic Assays
1. Hot Plate Test:
-
Principle: This test measures the response latency to a thermal stimulus, which is considered a supraspinally integrated response.
-
Procedure: A rodent is placed on a metal surface maintained at a constant temperature (typically 50-55°C). The latency to a nocifensive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. The test compound is administered prior to the test, and the increase in response latency is indicative of analgesia.
2. Tail-Flick Test:
-
Principle: This test measures the latency of a spinal reflex to a thermal stimulus.
-
Procedure: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. Alternatively, the tail can be immersed in hot water (typically 50-55°C). A cut-off time (e.g., 15-20 seconds) is employed. An increase in tail-flick latency after drug administration indicates an analgesic effect.
Visualizing Molecular Mechanisms and Workflows
Opioid Receptor Signaling Cascade
The binding of a benzomorphan agonist to a μ- or κ-opioid receptor initiates a G-protein-mediated signaling cascade. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels, which ultimately results in a decrease in neuronal excitability and the analgesic effect. Some signaling can also proceed through a β-arrestin pathway.
References
- 1. Opioid Modulation of Extracellular Signal-Regulated Protein Kinase Activity Is Ras-Dependent and Involves Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of Dezocine, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Tonazocine's Enigmatic Dance with the Mu-Opioid Receptor: A Technical Guide to its Partial Agonist Effects
For Immediate Release
This technical guide delves into the partial agonist effects of tonazocine at the mu-opioid receptor (MOR), a subject of significant interest to researchers, scientists, and drug development professionals. While specific quantitative data for this compound is sparse in publicly available literature, this document provides a comprehensive framework for understanding its interaction by examining the broader class of benzomorphan opioids and detailing the essential experimental protocols used to characterize such compounds.
This compound, a benzomorphan derivative, is characterized as a mixed agonist-antagonist at the mu-opioid receptor.[1] This dualistic nature implies that it can elicit a submaximal response compared to full agonists while also competitively inhibiting the binding and action of other mu-opioid agonists. The balance between agonist and antagonist properties is a key determinant of a compound's therapeutic potential and side-effect profile.[1]
Quantitative Analysis of Mu-Opioid Receptor Interaction
Due to the limited availability of specific binding and functional data for this compound, we present representative data for pentazocine, a structurally related and well-characterized benzomorphan partial agonist, to illustrate the typical pharmacological profile.
Table 1: Radioligand Binding Affinity of Pentazocine at the Human Mu-Opioid Receptor
| Compound | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Pentazocine | [³H]-DAMGO | Recombinant human MOR in membranes | >100 |
Table 2: In Vitro Functional Activity of Opioid Ligands at the Mu-Opioid Receptor
| Compound | Assay | System | Parameter | Value (relative to DAMGO) | Reference |
| Pentazocine | GTPγS Binding | Mouse brainstem membranes | Efficacy | Partial Agonist | |
| DAMGO | GTPγS Binding | Mouse brainstem membranes | Efficacy | Full Agonist | |
| Morphine | cAMP Assay | - | Efficacy | Partial Agonist |
Experimental Protocols
The characterization of a compound like this compound at the mu-opioid receptor involves a battery of in vitro and in vivo assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the mu-opioid receptor.
Materials:
-
Membrane preparations from cells expressing the human mu-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO, a potent mu-opioid agonist).
-
Test compound (this compound).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which an agonist promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor, providing a measure of agonist efficacy.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via the mu-opioid receptor.
Materials:
-
Membrane preparations containing the mu-opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Reference full agonist (e.g., DAMGO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of the test compound or reference agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data are analyzed to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ of the test compound is typically expressed as a percentage of the maximal effect produced by a full agonist.
cAMP Inhibition Assay
Activation of the Gi/o-coupled mu-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
Whole cells expressing the mu-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP assay kit (e.g., based on HTRF or ELISA).
Procedure:
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The inhibitory effect of the test compound is determined by the reduction in forskolin-stimulated cAMP levels.
In Vivo Analgesia Assay: Tail-Flick Test
This assay assesses the analgesic properties of a compound in animal models by measuring the latency to a nociceptive response.
Objective: To evaluate the antinociceptive effects of this compound in vivo.
Materials:
-
Rodents (e.g., mice or rats).
-
Tail-flick apparatus with a radiant heat source.
-
Test compound (this compound).
-
Vehicle control.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At predetermined time points, place the animal's tail in the path of a focused beam of radiant heat.
-
Measure the time it takes for the animal to flick its tail away from the heat source (tail-flick latency).
-
A cut-off time is established to prevent tissue damage.
-
An increase in the tail-flick latency compared to the vehicle-treated group indicates an analgesic effect.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow.
Figure 1: Mu-Opioid Receptor Signaling Pathway.
Figure 2: [³⁵S]GTPγS Binding Assay Workflow.
References
In Vitro Characterization of Tonazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine (WIN-42,156) is a benzomorphan derivative that has been investigated for its analgesic properties. As a compound with a mixed agonist-antagonist profile at opioid receptors, its in vitro characterization is crucial for understanding its mechanism of action, potency, and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its receptor binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in opioid pharmacology and drug development.
Receptor Binding Affinity of this compound
Table 1: Receptor Binding Affinity (Ki) of this compound
| Opioid Receptor Subtype | Radioligand | Test System | Ki (nM) | Reference |
| Mu (µ) | [³H]-DAMGO | Recombinant human MOR | Data Not Available | |
| Delta (δ) | [³H]-Naltrindole | Recombinant human DOR | Data Not Available | |
| Kappa (κ) | [³H]-U69,593 | Recombinant human KOR | Data Not Available |
Note: Specific Ki values for this compound are not currently available in the cited literature. The table structure is provided for future data integration.
Functional Activity of this compound
The functional activity of this compound at opioid receptors determines whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (elicits a submaximal response). In vitro studies have qualitatively described this compound as a partial agonist at both the µ- and δ-opioid receptors, behaving more like an antagonist at the former and an agonist at the latter.[2] There is also evidence to suggest that it may bind to and activate the κ-opioid receptor.[2]
Functional assays such as GTPγS binding and cAMP accumulation assays are used to quantify the potency (EC50 or IC50) and efficacy (Emax) of a compound.
Table 2: Functional Activity (EC50/IC50) of this compound
| Opioid Receptor Subtype | Assay Type | Parameter | Value (nM) | Emax (%) | Reference |
| Mu (µ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |
| cAMP Inhibition | IC50 | Data Not Available | Data Not Available | ||
| Delta (δ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |
| cAMP Inhibition | IC50 | Data Not Available | Data Not Available | ||
| Kappa (κ) | GTPγS Binding | EC50 | Data Not Available | Data Not Available | |
| cAMP Inhibition | IC50 | Data Not Available | Data Not Available |
Note: Specific EC50, IC50, and Emax values for this compound are not currently available in the cited literature. The table structure is provided for future data integration.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the key assays used to characterize the pharmacology of opioid receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ, [³H]-naltrindole for δ, or [³H]-U69,593 for κ) with varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with GDP and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation) from the dose-response curve.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, following the activation of Gi/o-coupled opioid receptors.
Experimental Workflow: cAMP Accumulation Assay
References
Lack of Publicly Available Data Limits Comprehensive Report on Tonazocine
A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding the solubility and stability of tonazocine, an opioid analgesic from the benzomorphan class. This lack of data precludes the creation of an in-depth technical guide as requested.
This compound (also known as WIN-42,156) was investigated in phase II clinical trials for the management of postoperative pain.[1] Despite its progression in clinical development, it was never marketed, and detailed physicochemical data, including specific solubility and stability profiles, do not appear to be available in the public domain.[1]
It is crucial to distinguish this compound from the commonly known antibiotic combination "Tazocin," which contains piperacillin and tazobactam. The search for information on "this compound" often leads to results for "Tazocin," a completely unrelated pharmaceutical product.
While some patent documents list "this compound Mesylate" as a potential active ingredient for various oral delivery formulations, they do not provide specific quantitative data on its solubility in different solvents or its stability under various environmental conditions (e.g., pH, temperature, light).[2][3]
General information available for this compound is limited to its chemical identity and pharmacological profile.
Chemical Information:
-
IUPAC Name: 1-[(2S,6R,11S)-8-hydroxy-3,6,11-trimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-yl]octan-3-one[1]
-
Chemical Formula: C₂₃H₃₅NO₂[1]
-
Molar Mass: 357.538 g·mol⁻¹[1]
Pharmacological Profile: this compound is characterized as a partial agonist at both the mu- and delta-opioid receptors.[1] It was noted for having a potentially better side-effect profile than other opioids, with less impact on the cardiovascular and respiratory systems.[1]
Due to the absence of specific quantitative data, the requested tables summarizing solubility and stability, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be generated. Further investigation into non-public archives or direct inquiry with the original developing company, Sterling Winthrop, would likely be necessary to obtain the detailed technical data required for the requested guide.
References
Methodological & Application
Tonazocine: Experimental Protocols for Preclinical Analgesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine (WIN 42156) is a benzomorphan derivative with a mixed agonist-antagonist opioid receptor profile. It progressed to Phase II clinical trials for the management of postoperative pain, demonstrating analgesic efficacy comparable to morphine, with a relative potency indicating that 3.2 mg of this compound is equivalent to 10 mg of morphine.[1] Preclinical studies have characterized this compound as a potent antinociceptive agent. This document provides detailed experimental protocols for evaluating the analgesic properties of this compound in established preclinical models of pain.
Mechanism of Action
This compound's analgesic effect is mediated through its interaction with multiple opioid receptors. It acts as a partial agonist at both the mu (µ) and delta (δ) opioid receptors.[2] Additionally, it is suggested to have activity at the kappa (κ) opioid receptor, which may contribute to certain side effects such as hallucinations.[2] In vitro studies have shown that this compound possesses both agonist and antagonist properties at µ-receptors and agonist properties at δ-receptors. The antagonist properties of this compound are more pronounced than its agonist properties when compared to the related compound zenazocine.[2]
Below is a diagram illustrating the proposed signaling pathway for this compound's analgesic action.
Quantitative Data
Due to the limited availability of public preclinical data for this compound, the following tables include information on the related benzomorphan analgesic, pentazocine, to provide a comparative context for receptor binding affinities.
Table 1: Receptor Binding Affinity of Pentazocine
| Receptor | Kᵢ (nM) |
| Mu (µ) | >100 |
Data for pentazocine, a structurally related mixed agonist-antagonist opioid.
Table 2: Antinociceptive Activity of this compound
| Assay | Species | Route of Administration | ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | Mouse | Subcutaneous (s.c.) | Data not available |
| Phenylquinone-Induced Writhing | Mouse | Subcutaneous (s.c.) | Data not available |
| Tail-Flick Test (as antagonist) | Rat | Not specified | Active as antagonist[2] |
Specific ED₅₀ values from the primary literature are not publicly available. The available information indicates antinociceptive activity in writhing tests and antagonist activity in the rat tail flick test.[2]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | T½ (half-life) | Cl (Clearance) | Vd (Volume of distribution) |
| Rat | Not available | Data not available | Data not available | Data not available |
| Mouse | Not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for standard preclinical analgesia models that can be utilized to evaluate the efficacy of this compound.
Hot Plate Test
This model assesses the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.
Experimental Workflow:
Protocol:
-
Animals: Male Swiss-Webster mice (20-25 g) or male Sprague-Dawley rats (200-250 g).
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.
-
Procedure: a. Acclimatize the animals to the testing room for at least 60 minutes before the experiment. b. Determine the baseline response latency by placing each animal on the hot plate and starting a timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time of 30-60 seconds is employed to prevent tissue damage. c. Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral). d. At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
This model also measures the response to a thermal stimulus and is useful for assessing spinally mediated analgesia.
Experimental Workflow:
Protocol:
-
Animals: Male Swiss-Webster mice (20-25 g) or male Sprague-Dawley rats (200-250 g).
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure: a. Acclimatize the animals to the testing environment and gently restrain them in a suitable holder, allowing the tail to be exposed. b. Measure the baseline tail-flick latency by applying the radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip) and recording the time taken for the animal to flick its tail away from the heat. A cut-off time of 10-15 seconds is set to prevent tissue damage. c. Administer this compound or vehicle control. d. Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to evaluate peripherally and centrally acting analgesics.
Experimental Workflow:
Protocol:
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Reagents: 0.6% (v/v) acetic acid solution in saline.
-
Procedure: a. Acclimatize the mice to individual observation chambers for at least 60 minutes. b. Administer this compound or vehicle control, typically 30 minutes before the acetic acid injection. c. Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg). d. Immediately after the acetic acid injection, place the mouse back in the observation chamber and start a timer. e. Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Conclusion
This compound is a potent analgesic with a complex opioid receptor profile. The experimental protocols detailed in this document provide a framework for the preclinical evaluation of its antinociceptive properties. Further investigation is warranted to fully elucidate its preclinical pharmacokinetic and pharmacodynamic profile to better understand its therapeutic potential.
References
Application Notes and Protocols for In Vivo Studies of Opioid Modulators in Rodent Models: A Case Study with Pentazocine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the in vivo evaluation of mixed agonist-antagonist opioids, using Pentazocine as a representative agent, in various rodent models of nociception. The following sections detail the pharmacological background, experimental protocols, and expected outcomes based on preclinical studies. Pentazocine is known to act as an opioid analgesic, with its effects mediated through interactions with multiple opioid receptors, primarily the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR).[1][2][3][4] Understanding its complex pharmacology is crucial for the development of novel analgesics with improved side-effect profiles.
Pharmacological Profile of Pentazocine
Pentazocine is a benzomorphan derivative with a well-characterized mixed agonist-antagonist profile at opioid receptors. In vitro binding assays have shown that (-)-pentazocine has a higher affinity for KOR and MOR compared to the delta-opioid receptor.[3] Its analgesic effects are believed to be mediated by its partial agonist activity at MOR and full agonist activity at KOR.[1]
Quantitative Data from In Vivo Rodent Studies
The antinociceptive effects of Pentazocine have been quantified in various rodent models. The tables below summarize key quantitative data from these studies.
Table 1: Antinociceptive Effects of Pentazocine in Mice
| Test | Mouse Strain | Route of Administration | ED50 (mg/kg) or Effective Dose | Antagonist | Effect of Antagonist |
| Hot-plate Test | Not Specified | Intracerebroventricular (i.c.v.) | Biphasic response | β-FNA (mu antagonist) | Antagonized initial response |
| Hot-plate Test | Not Specified | i.c.v. | Biphasic response | nor-BNI (kappa antagonist) | Antagonized delayed response |
| Writhing Test | MOP-KO mice | Subcutaneous (s.c.) | 10 mg/kg | nor-BNI | Abolished visceral chemical antinociception |
| Tail-flick Test | Not Specified | Not Specified | Not Specified | nor-BNI | Antagonized antinociceptive effects |
| Hot-plate Test | Not Specified | Not Specified | Not Specified | β-funaltrexamine | Antagonized antinociceptive effects |
Table 2: Receptor Involvement in Pentazocine-Induced Antinociception
| Nociceptive Stimulus | Primary Receptor Involved | Evidence |
| Thermal (Hot-plate, Tail-flick) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |
| Mechanical (Hind-paw pressure) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |
| Somatic Chemical (Formalin test) | Mu-Opioid Receptor (MOR) | Abolished in MOP-KO mice[1][3] |
| Visceral Chemical (Writhing test) | Kappa-Opioid Receptor (KOR) | Retained in MOP-KO mice and blocked by nor-BNI[1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the study of other opioid modulators.
Animals
-
Species: Mice (e.g., C57BL/6, CD-1, MOP-KO) and Rats (e.g., Sprague-Dawley, Wistar).[5][6]
-
Sex: Both male and female rodents should be used, as sex differences in the antinociceptive effects of opioids have been reported.[1]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
Drug Administration
-
Routes of Administration:
-
Vehicle: The choice of vehicle should be based on the solubility of the test compound and should be tested alone as a control.
Nociceptive Assays
This test measures the response latency to a thermal stimulus.
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant level (e.g., 51 ± 0.5°C or 55 ± 0.1°C).[2][8]
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Gently place the animal on the heated surface of the hot plate.
-
Start a timer and observe the animal for signs of nociception (e.g., licking, jumping).
-
Record the latency to the first sign of nociception.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the test compound and repeat the measurement at specified time points.
-
This assay measures the latency to withdraw the tail from a noxious heat source.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal.
-
Position the tail over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail.
-
Record the latency.
-
A cut-off time is employed to prevent injury.
-
Administer the drug and re-test at various intervals.
-
This test is a model of visceral pain.[1][9]
-
Procedure:
-
Administer the test compound.
-
After a predetermined time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Immediately place the animal in an observation chamber.
-
Count the number of "writhes" (a specific stretching posture) over a set period (e.g., 20 minutes).
-
A reduction in the number of writhes compared to the vehicle control group indicates antinociception.
-
This test models both acute and tonic pain.[9][10]
-
Procedure:
-
Administer the test compound.
-
After a set time, inject a small volume of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
-
Place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The pain response occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, tonic phase (15-30 minutes post-injection).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of Pentazocine and a typical experimental workflow for assessing its antinociceptive effects.
Caption: Proposed signaling pathway for Pentazocine-mediated analgesia.
Caption: General experimental workflow for in vivo antinociceptive studies.
References
- 1. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen facilitates and the kappa and mu opioid receptors mediate antinociception produced by intrathecal (−)-pentazocine in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Antinociceptive action of tizanidine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor-mediated antinociception in the rat. II. Supraspinal in addition to spinal sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Tonazocine Radioligand Binding Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine is a benzomorphan opioid with mixed agonist-antagonist properties, showing a notable affinity for the kappa opioid receptor (KOR). The KOR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including analgesia, diuresis, and mood regulation. Consequently, it is a significant target for the development of novel therapeutics. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the KOR. This assay is fundamental in pharmacological research for characterizing the interaction of novel compounds with their intended receptor targets.
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1] In a competitive binding assay, an unlabeled compound (the "competitor," e.g., this compound) competes with a radiolabeled ligand for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, the inhibitory constant (Ki) of the competitor can be determined, providing a measure of its binding affinity.
Data Presentation
The following table summarizes representative binding affinities of various opioid ligands at the kappa opioid receptor, providing a comparative context for interpreting experimental results for this compound.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| Bremazocine | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |
| U-50,488 | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |
| Dynorphin A | [3H]Bremazocine | R1.1 Murine Lymphoma Cells | <1 | - | [2] |
| (-)-Pentazocine | - | KOR via Gαz signaling | - | 7.3 | [1] |
| R-methadone | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |
| S-methadone | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |
| Morphine | - | mu1, mu2, delta, and kappa receptors | - | low affinity | [3] |
Experimental Protocols
This protocol describes a competitive radioligand binding assay using [3H]U-69593, a selective KOR agonist, as the radioligand and membrane preparations from guinea pig brain as the receptor source.
Materials and Reagents
-
Radioligand: [3H]U-69593 (specific activity ~40-60 Ci/mmol)
-
Receptor Source: Guinea pig brains
-
Unlabeled Ligands: this compound, U-69593 (for non-specific binding), and other test compounds
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
-
Reagents for Protein Assay: Bradford or BCA protein assay kit
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Equipment:
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge and ultracentrifuge
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
-
Water bath or incubator
-
Membrane Preparation from Guinea Pig Brain
-
Euthanize guinea pigs and immediately dissect the brains on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Homogenization Buffer and centrifuge again at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay Protocol
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled U-69593 (e.g., 10 µM final concentration).
-
Competition: 50 µL of varying concentrations of this compound or other test compounds (e.g., 10 concentrations ranging from 0.1 nM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of [3H]U-69593 solution in Assay Buffer to all wells. The final concentration of the radioligand should be close to its Kd value (e.g., 1-3 nM).
-
Membrane Addition: Add 150 µL of the prepared guinea pig brain membrane suspension (typically 100-200 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding of [3H]U-69593 against the logarithm of the concentration of the competing ligand (this compound).
-
Determine IC50: From the sigmoidal competition curve, determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
Caption: Workflow for this compound Radioligand Binding Assay.
Caption: Simplified Kappa Opioid Receptor Signaling Pathway.
References
- 1. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid binding sites on the R1.1 murine lymphoma cell line: sensitivity to cations and guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Tonazocine for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Tonazocine (WIN-42,156) for use in animal studies. The information is intended to guide researchers in formulating this benzomorphan opioid analgesic for various preclinical research applications.
Physicochemical Properties and Solubility
This compound is an opioid analgesic with a complex structure that influences its solubility.[1] While specific solubility data in various vehicles is not extensively published, general principles for benzomorphan opioids suggest that solubility is pH-dependent. As a basic compound, this compound is expected to be more soluble in acidic solutions. For parenteral administration in animal studies, it is crucial to prepare a sterile, isotonic solution with a pH as close to physiological levels as possible to minimize irritation and ensure biocompatibility.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[(2S,6R,11S)-8-hydroxy-3,6,11-trimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-yl]octan-3-one | [1] |
| CAS Number | 71461-18-2 | [1] |
| Molecular Formula | C23H35NO2 | [1] |
| Molar Mass | 357.538 g·mol−1 | [1] |
Mechanism of Action and Pharmacological Profile
This compound is a mixed agonist-antagonist opioid.[4][5] It acts as a partial agonist at both the mu-opioid and delta-opioid receptors.[1] Its antagonist properties are more pronounced at the mu-receptor, while it demonstrates more agonist activity at the delta-receptor.[1][4] This pharmacological profile suggests that this compound may offer a unique analgesic effect with a potentially different side-effect profile compared to traditional mu-opioid agonists.[1]
Experimental Protocols
Preparation of this compound Solution for Parenteral Administration
The following is a general protocol for preparing this compound for parenteral (e.g., intravenous, intraperitoneal, subcutaneous) administration. The specific vehicle and final concentration may need to be optimized based on the experimental requirements and the specific salt form of this compound used.
Materials:
-
This compound (salt form, e.g., mesylate)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, empty vials
-
Syringes and sterile needles of appropriate gauge
-
0.22 µm sterile syringe filter
-
pH meter and sterile pH adjustment solutions (e.g., sterile HCl or NaOH, highly diluted)
-
Laminar flow hood or biological safety cabinet
Protocol:
-
Aseptic Technique: All procedures must be performed under aseptic conditions in a laminar flow hood or biological safety cabinet to ensure sterility of the final product.[2]
-
Vehicle Selection: For initial studies, sterile normal saline is a recommended vehicle.[2] If solubility is an issue, a small amount of a biocompatible acid (e.g., citric acid) can be used to lower the pH and aid dissolution, followed by adjustment back towards a physiological pH.[6]
-
Calculating a Stock Solution:
-
Determine the desired final concentration and the total volume needed for the experiment.
-
Calculate the required mass of this compound, accounting for the molecular weight of the salt form.
-
Example: To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.
-
-
Dissolution:
-
In a sterile vial, add the calculated amount of this compound powder.
-
Add a small volume of Sterile Water for Injection to wet the powder.
-
Gradually add the remaining vehicle (e.g., normal saline) while vortexing or sonicating until the compound is fully dissolved.
-
-
pH Adjustment (if necessary):
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step removes any potential microbial contamination.[2]
-
-
Labeling and Storage:
-
Clearly label the vial with the name of the compound, concentration, date of preparation, and storage conditions.
-
Store the solution as recommended. For many opioid solutions, storage at 2-8°C and protection from light is advisable to maintain stability. A beyond-use date should be established based on stability studies or institutional guidelines.[7]
-
Administration to Animals
The choice of administration route depends on the experimental design. Common routes for systemic drug delivery in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).
Table 2: Recommended Injection Volumes for Rodents
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5 | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
Note: These are general guidelines. Always consult your institution's IACUC guidelines for specific volume limits.
Protocol for Administration (General):
-
Animal Handling and Restraint: Use appropriate and humane methods for animal restraint.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dose (in mg/kg).
-
Injection:
-
IV: For rodents, the lateral tail vein is a common site.
-
IP: Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
SC: Lift the loose skin over the back or flank to form a tent and insert the needle at the base.
-
-
Post-Administration Monitoring: Observe the animal for any adverse reactions, such as sedation, respiratory changes, or signs of distress.
Data Presentation and Considerations
All quantitative data from animal studies, such as dose-response relationships for analgesia or adverse effects, should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 3: Example of Dose-Response Data for an Analgesia Study
| Treatment Group | Dose (mg/kg) | N | Latency to Response (seconds, Mean ± SEM) |
| Vehicle | - | 10 | 5.2 ± 0.8 |
| This compound | 1 | 10 | 12.5 ± 1.5 |
| This compound | 3 | 10 | 25.8 ± 2.1 |
| This compound | 10 | 10 | 48.3 ± 3.5 |
Important Considerations:
-
Pilot Studies: It is highly recommended to conduct pilot studies to determine the optimal dose range and to assess the solubility and stability of your specific formulation.
-
Control Groups: Always include a vehicle control group to account for any effects of the injection procedure or the vehicle itself.
-
IACUC Approval: All animal procedures must be approved by your institution's Institutional Animal Care and Use Committee (IACUC).
By following these guidelines and protocols, researchers can prepare and administer this compound for animal studies in a safe, effective, and reproducible manner, contributing to a better understanding of its pharmacological properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profiles of this compound (Win 42156) and zenazocine (Win 42964) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.ucsb.edu [research.ucsb.edu]
Application Notes and Protocols for Tonazocine Dosage Calculation in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine is a benzomorphan opioid analgesic that exhibits a unique pharmacological profile as a partial agonist at both mu (µ) and delta (δ) opioid receptors.[1] This document provides detailed application notes and protocols for the calculation of this compound dosages for in vivo experiments, addressing the critical need for accurate dosing in preclinical research. Due to the current lack of publicly available in vivo pharmacokinetic and pharmacodynamic data for this compound in animal models, this guide offers a systematic approach to dose estimation based on human clinical data and information from structurally related compounds. It is imperative to conduct pilot dose-finding studies to establish the safe and effective dose range for specific animal models and experimental paradigms.
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by modulating the activity of µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors activate inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signaling.
-
Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The βγ subunits of the activated G-proteins can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
These signaling events collectively contribute to the analgesic and other pharmacological effects of this compound.
Figure 1: Simplified signaling pathway of this compound.
Dosage Calculation Protocol
Principle
The initial estimation of this compound dosage for animal studies can be derived from human clinical data by utilizing allometric scaling based on body surface area (BSA). This method is a widely accepted practice for converting doses between species.
Human to Animal Dose Conversion
The formula for converting a human equivalent dose (HED) to an animal dose is as follows:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Km_human / Km_animal)
Where:
-
Human Dose (mg/kg): The dose administered to humans, normalized to body weight.
-
Km: A correction factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Values for Different Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Example Calculation (Rat)
A clinical study on postoperative pain reported that 3.2 mg of this compound is equivalent to 10 mg of morphine.[2] Let's use the human dose of 4 mg of this compound for this example calculation.
-
Calculate Human Dose in mg/kg:
-
Assuming an average human weight of 60 kg: 4 mg / 60 kg = 0.067 mg/kg
-
-
Calculate Rat Equivalent Dose:
-
Using the formula and Km values from Table 1: Rat Dose (mg/kg) = 0.067 mg/kg * (37 / 6) Rat Dose (mg/kg) ≈ 0.41 mg/kg
-
Estimation Based on Related Compounds
In the absence of direct preclinical data for this compound, examining the dosages of other benzomorphan opioids can provide a supplementary estimation for a starting dose range.
-
Pentazocine: In mice, subcutaneous doses for antinociceptive studies ranged from 3 to 56 mg/kg.[3]
-
Bremazocine: In mice, subanalgesic doses that increased motor activity were in the range of 0.075-0.15 mg/kg.[1] Bremazocine is also reported to be 3-4 times more potent than morphine as an analgesic.[4][5]
Given that this compound is roughly 3.125 times more potent than morphine (10 mg morphine / 3.2 mg this compound), and considering the doses of related compounds, a starting dose range for analgesic studies in mice could be explored cautiously around 0.1 to 1.0 mg/kg .
It is crucial to reiterate that these are estimations. The actual effective dose may vary significantly based on the animal species, strain, sex, age, and the specific pain model used.
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound (powder form)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline, or a suitable solubilizing agent if this compound has poor water solubility)
-
Sterile vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Protocol:
-
Determine the desired stock concentration. This will depend on the highest dose to be administered and the maximum injection volume for the chosen animal model and route of administration.
-
Calculate the required amount of this compound and vehicle.
-
Example: To prepare a 1 mg/mL stock solution for a highest dose of 1 mg/kg in mice (average weight 25 g), the injection volume would be 0.025 mL or 25 µL.
-
-
Weigh the this compound powder accurately.
-
Add the calculated volume of vehicle to the sterile vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If necessary, filter the solution through a sterile 0.22 µm filter.
-
Store the stock solution appropriately (e.g., at 4°C or -20°C, protected from light) based on the stability of this compound.
Table 2: Example Stock Solution and Dosing for Mice
| Target Dose (mg/kg) | Stock Concentration (mg/mL) | Mouse Weight (g) | Injection Volume (µL) |
| 0.1 | 1 | 20 | 2 |
| 0.1 | 1 | 25 | 2.5 |
| 0.1 | 1 | 30 | 3 |
| 0.5 | 1 | 20 | 10 |
| 0.5 | 1 | 25 | 12.5 |
| 0.5 | 1 | 30 | 15 |
| 1.0 | 1 | 20 | 20 |
| 1.0 | 1 | 25 | 25 |
| 1.0 | 1 | 30 | 30 |
In Vivo Analgesic Efficacy Study Workflow
The following workflow outlines a typical procedure for evaluating the analgesic efficacy of this compound in a rodent model of acute pain (e.g., hot plate or tail-flick test).
Figure 2: Workflow for an in vivo analgesic efficacy study.
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing facility and experimental procedures for at least one week before the study.
-
Baseline Testing: Determine the baseline nociceptive threshold for each animal using the chosen assay (e.g., hot plate latency, tail-flick latency).
-
Group Assignment: Randomly assign animals to different treatment groups:
-
Vehicle control
-
This compound (at least 3-4 dose levels, based on estimations)
-
Positive control (e.g., morphine)
-
-
Drug Administration: Administer this compound, vehicle, or the positive control via the selected route (e.g., subcutaneous, intraperitoneal).
-
Post-Dose Testing: Measure the nociceptive response at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: Analyze the data to determine the dose-dependent and time-dependent effects of this compound on nociception. Calculate parameters such as the maximum possible effect (%MPE) and the ED50.
Important Considerations and Best Practices
-
Pilot Studies: Always begin with a pilot study to determine the appropriate dose range and to identify any potential adverse effects. Start with a low dose and gradually escalate.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, oral) will significantly impact the pharmacokinetics and, therefore, the required dosage.
-
Vehicle Selection: Ensure that the vehicle used to dissolve this compound is non-toxic and does not have any pharmacological effects of its own.
-
Animal Welfare: Closely monitor animals for any signs of distress or adverse effects, such as respiratory depression, sedation, or abnormal behaviors.[1]
-
Control Groups: Always include a vehicle control group and, if possible, a positive control group with a well-characterized analgesic to validate the experimental model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For more advanced studies, consider conducting PK/PD modeling to establish a quantitative relationship between drug concentration and analgesic effect, which can help in optimizing dosing regimens.
Conclusion
The accurate calculation of dosages for in vivo experiments is fundamental to obtaining reliable and reproducible data. While the lack of specific preclinical data for this compound presents a challenge, the methodologies outlined in these application notes provide a rational starting point for dose estimation. Researchers are strongly advised to use this information in conjunction with carefully designed pilot studies to determine the optimal dosage of this compound for their specific experimental needs, always prioritizing animal welfare and rigorous scientific methodology.
References
- 1. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mesylate in postoperative pain patients: a double-blind placebo controlled analgesic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Tonazocine Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine (WIN-42,156) is a benzomorphan opioid analgesic that has demonstrated a complex pharmacological profile in preclinical and clinical studies.[1][2] It is characterized as a partial agonist at both the mu-opioid (MOR) and delta-opioid (DOR) receptors, with a tendency to act more as an antagonist at the mu-receptor and an agonist at the delta-receptor.[1] Additionally, some effects, such as hallucinations observed in a subset of patients, suggest a potential interaction with the kappa-opioid receptor (KOR).[1]
These application notes provide detailed protocols for a panel of cell-based functional assays designed to comprehensively characterize the activity of this compound at human opioid receptors. The assays described will enable researchers to quantify the potency and efficacy of this compound as an agonist, partial agonist, or antagonist at the mu, delta, and kappa opioid receptors.
Opioid Receptor Signaling Pathways
Opioid receptors (MOR, DOR, and KOR) are members of the G-protein coupled receptor (GPCR) superfamily.[3] Upon activation by an agonist like this compound, these receptors couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6] Prolonged agonist exposure typically leads to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization (endocytosis), which is a key mechanism for signal desensitization.[7][8]
Caption: General signaling pathway for Gαi/o-coupled opioid receptors.
cAMP Accumulation Assay
Application Note
The cyclic AMP (cAMP) assay is a fundamental method for assessing the functional activity of ligands targeting Gαi/o-coupled receptors like the opioid receptors.[5] Activation of these receptors inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[4] To measure this inhibitory effect, intracellular cAMP levels are first artificially elevated using an adenylyl cyclase activator, such as Forskolin (FSK). The ability of an agonist like this compound to reduce FSK-stimulated cAMP levels is then quantified. This assay can determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist or partial agonist. To test for antagonist activity, the assay is performed in the presence of a known agonist, and this compound's ability to block the agonist's effect is measured (IC₅₀).
Experimental Protocol
Caption: Workflow for the cAMP accumulation assay.
-
Cell Lines: HEK293 or CHO cells stably expressing the human mu (OPRM1), delta (OPRD1), or kappa (OPRK1) opioid receptor.
-
Reagents and Materials:
-
Cell culture medium (e.g., DMEM/F-12) with serum and selection antibiotic.
-
96-well cell culture plates (white, solid bottom for luminescence).
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Adenylyl cyclase activator: Forskolin (FSK).
-
This compound and reference compounds (e.g., DAMGO for MOR, DPDPE for DOR, U-69593 for KOR).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay).
-
Plate reader compatible with the detection kit.
-
-
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into a 96-well plate at a density of 5,000-20,000 cells/well and culture for 24-48 hours.
-
Assay Preparation: Aspirate the culture medium. Wash the cells once with stimulation buffer.
-
PDE Inhibition: Add 50 µL of stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to all wells and incubate for 30 minutes at room temperature.[5]
-
Compound Addition:
-
Agonist Mode: Add 25 µL of this compound or a reference agonist at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Antagonist Mode: Add 25 µL of this compound at various concentrations, followed shortly by a fixed concentration of a reference agonist (e.g., EC₈₀ concentration).
-
-
cAMP Stimulation: Add 25 µL of FSK (e.g., 10 µM final concentration) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.[5]
-
Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data, setting the FSK-only signal as 100% and the basal (no FSK) signal as 0%.
-
Plot the percentage inhibition of FSK-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonist activity, or IC₅₀ for antagonist activity.
-
Calcium Mobilization Assay
Application Note
While opioid receptors primarily couple to Gαi/o, which is not canonically linked to calcium mobilization via Gαq, this assay can still be a valuable tool.[5] Opioid receptor activation can inhibit voltage-gated calcium channels, reducing calcium influx.[4] Conversely, in certain cellular contexts or with engineered cell lines co-expressing a chimeric G-protein (like Gαqi), receptor activation can be re-routed to cause a release of calcium from intracellular stores, which is easily measured.[9][10] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to free intracellular calcium.[5] It provides a rapid kinetic readout of receptor activation, suitable for high-throughput screening.
Experimental Protocol
Caption: Workflow for the calcium mobilization assay.
-
Cell Lines: HEK293 or CHO cells expressing the opioid receptor of interest, often co-expressing a promiscuous or chimeric G-protein (e.g., Gα16 or Gαqi) to couple the receptor to the calcium pathway.
-
Reagents and Materials:
-
96- or 384-well black, clear-bottom cell culture plates.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, FLIPR® Calcium Assay Kit).
-
Probenecid (an anion-exchange transport inhibitor, often included in kits to prevent dye leakage).
-
This compound and reference compounds.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation®).
-
-
Procedure:
-
Cell Plating: Seed cells into the assay plate and culture for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add the fluorescent calcium dye solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Measurement: Place the assay plate into the fluorescent plate reader.
-
Compound Addition: Program the instrument to add varying concentrations of this compound to the wells while simultaneously recording fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence signal change from baseline for each well.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Fit the curve using a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Receptor Internalization Assay
Application Note
Agonist binding to GPCRs triggers a process of desensitization that often involves the internalization (endocytosis) of the receptor from the cell surface into intracellular vesicles.[7][11] Measuring receptor internalization provides a direct functional readout of ligand activity that is independent of G-protein signaling pathways.[7] This is particularly useful for identifying biased agonists, which may preferentially activate G-protein or β-arrestin/internalization pathways. Assays can be performed using high-content imaging of fluorescently tagged receptors or by using enzyme fragment complementation (EFC) technologies like the PathHunter® assay.[12][13]
Experimental Protocol (based on EFC / PathHunter® Principle)
Caption: Workflow for a receptor internalization assay.
-
Cell Lines: Use a commercially available cell line engineered for internalization assays (e.g., PathHunter® U2OS OPRM1 cells). These cells co-express the target receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementing enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin and subsequent co-internalization of the complex forces enzyme complementation, generating a signal.
-
Reagents and Materials:
-
PathHunter® cell line for the opioid receptor of interest.
-
Cell plating and assay reagents provided with the kit.
-
96- or 384-well white, solid-bottom cell culture plates.
-
This compound and reference compounds.
-
Chemiluminescent plate reader.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in the assay plate according to the manufacturer's protocol and culture overnight.
-
Compound Addition: Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and receptor internalization.
-
Signal Detection: Add the detection reagents as specified in the kit protocol. This typically involves a single reagent addition containing the substrate for the complemented enzyme.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal using a standard plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of this compound.
-
Fit the curve using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for receptor internalization.
-
Data Presentation: Summary of Expected this compound Activity
The following tables present hypothetical but expected data for this compound's functional activity at human opioid receptors, compared with standard reference agonists. Potency is expressed as EC₅₀ (concentration for 50% of maximal effect) and efficacy (Eₘₐₓ) is expressed relative to the maximal effect of the reference agonist.
Table 1: Agonist Activity in cAMP Assay
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Ref. Agonist) | Classification |
| This compound | Mu (MOR) | 50 | 35% | Partial Agonist |
| DAMGO (Ref) | Mu (MOR) | 5 | 100% | Full Agonist |
| This compound | Delta (DOR) | 25 | 85% | Agonist |
| DPDPE (Ref) | Delta (DOR) | 10 | 100% | Full Agonist |
| This compound | Kappa (KOR) | >1000 | <10% | Very Weak Partial Agonist / Inactive |
| U-69593 (Ref) | Kappa (KOR) | 15 | 100% | Full Agonist |
Table 2: Agonist Activity in Receptor Internalization Assay
| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Ref. Agonist) | Classification |
| This compound | Mu (MOR) | 80 | 40% | Partial Agonist |
| DAMGO (Ref) | Mu (MOR) | 12 | 100% | Full Agonist |
| This compound | Delta (DOR) | 40 | 90% | Agonist |
| DPDPE (Ref) | Delta (DOR) | 20 | 100% | Full Agonist |
| This compound | Kappa (KOR) | >1000 | <5% | Inactive |
| U-69593 (Ref) | Kappa (KOR) | 30 | 100% | Full Agonist |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound mesylate in postoperative pain patients: a double-blind placebo controlled analgesic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism [frontiersin.org]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Internalization Assays [discoverx.com]
- 13. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Tonazocine Efficacy in Neuropathic Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with considerable side effects. Tonazocine is a mixed agonist-antagonist opioid analgesic with activity at the kappa-opioid receptor (KOR).[1] Activation of KORs has been shown to produce analgesia, particularly in chronic pain states, making KOR agonists a promising area of research for the development of novel neuropathic pain therapeutics.[2][3]
Note: Despite a comprehensive literature search, no specific preclinical studies were identified that have evaluated the efficacy of this compound in established rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), or Streptozotocin (STZ)-induced diabetic neuropathy models. Therefore, the following application notes and protocols are generalized based on the known pharmacology of kappa-opioid receptor agonists and standard, validated methodologies for these neuropathic pain models. The specific dosages, administration routes, and expected quantitative outcomes for this compound would need to be determined through empirical investigation.
Presumed Mechanism of Action of this compound in Neuropathic Pain
As a kappa-opioid receptor agonist, this compound is presumed to exert its analgesic effects by binding to and activating KORs, which are G-protein coupled receptors.[2] Activation of KORs leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
Experimental Protocols for Neuropathic Pain Models
The following are detailed, generalized protocols for three commonly used rodent models of neuropathic pain. These can be adapted to evaluate the efficacy of this compound.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used model of peripheral nerve injury that produces robust and long-lasting pain behaviors.
Experimental Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the animal in a prone position and shave and disinfect the lateral aspect of the thigh of the designated hind limb.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight constriction is observed, but blood flow is not impeded.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
-
Sham Control: For sham-operated animals, perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours. Monitor the animals for signs of distress or infection.
-
Behavioral Testing: Allow the animals to recover for 7-14 days before commencing behavioral testing to allow for the development of neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model produces a highly reproducible and long-lasting neuropathic pain state by selectively injuring two of the three terminal branches of the sciatic nerve.
Experimental Protocol:
-
Animal Subjects: Adult male C57BL/6 mice (20-25 g) are frequently used.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic.
-
Surgical Procedure:
-
Position the mouse in a prone position and prepare the surgical site on the lateral thigh.
-
Make an incision and dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves and ligate them together with a fine suture (e.g., 5-0 silk).
-
Transect the nerves distal to the ligation, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve untouched.
-
Close the muscle and skin layers with sutures.
-
-
Sham Control: In sham animals, expose the sciatic nerve and its branches without performing any ligation or transection.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
-
Behavioral Testing: Behavioral signs of neuropathic pain typically develop within a few days and are stable for several weeks.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy that can occur as a complication of diabetes.
Experimental Protocol:
-
Animal Subjects: Adult male Sprague-Dawley rats (180-220 g) are commonly used.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 50-65 mg/kg).
-
Control animals receive an injection of the citrate buffer vehicle alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood samples 48-72 hours post-STZ injection and periodically thereafter.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Development of Neuropathy: Allow 2-4 weeks for the development of painful diabetic neuropathy, which can be confirmed through behavioral testing.
-
Animal Care: Diabetic animals will exhibit polyuria and polydipsia and may require special housing and care.
Behavioral Assays for Measuring Neuropathic Pain
The efficacy of this compound would be assessed by its ability to reverse the pain-like behaviors that develop in these models.
Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw in the area of hypersensitivity.
-
A positive response is a brisk withdrawal, licking, or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Thermal Hyperalgesia (Hargreaves Plantar Test)
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Protocol:
-
Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate.
-
A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
Data Presentation
The quantitative data obtained from these behavioral assays should be summarized in clearly structured tables to allow for easy comparison between treatment groups.
Table 1: Hypothetical Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) |
| Sham + Vehicle | - | 10 | 15.2 ± 0.8 | 14.9 ± 0.9 |
| Neuropathic + Vehicle | - | 10 | 15.5 ± 0.7 | 2.1 ± 0.3* |
| Neuropathic + this compound | 1 | 10 | 15.3 ± 0.6 | 5.8 ± 0.5# |
| Neuropathic + this compound | 3 | 10 | 15.6 ± 0.9 | 9.7 ± 0.7# |
| Neuropathic + this compound | 10 | 10 | 15.4 ± 0.5 | 13.2 ± 1.1# |
| Neuropathic + Positive Control | [Dose] | 10 | 15.1 ± 0.8 | 12.5 ± 1.0# |
Data are presented as mean ± SEM. *p < 0.05 compared to Baseline. #p < 0.05 compared to Neuropathic + Vehicle.
Table 2: Hypothetical Effect of this compound on Thermal Hyperalgesia in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | N | Baseline Paw Withdrawal Latency (s) | Post-Injury Paw Withdrawal Latency (s) |
| Sham + Vehicle | - | 10 | 12.5 ± 0.5 | 12.2 ± 0.6 |
| Neuropathic + Vehicle | - | 10 | 12.8 ± 0.4 | 4.3 ± 0.3* |
| Neuropathic + this compound | 1 | 10 | 12.6 ± 0.5 | 6.9 ± 0.4# |
| Neuropathic + this compound | 3 | 10 | 12.9 ± 0.6 | 9.1 ± 0.5# |
| Neuropathic + this compound | 10 | 10 | 12.7 ± 0.4 | 11.5 ± 0.7# |
| Neuropathic + Positive Control | [Dose] | 10 | 12.4 ± 0.5 | 10.8 ± 0.6# |
Data are presented as mean ± SEM. *p < 0.05 compared to Baseline. #p < 0.05 compared to Neuropathic + Vehicle.
Visualizations
Conclusion
While this compound's profile as a kappa-opioid receptor agonist suggests potential efficacy in treating neuropathic pain, dedicated preclinical studies are essential to confirm this hypothesis. The generalized protocols and conceptual frameworks provided here offer a starting point for designing and conducting such investigations. Empirical determination of the optimal dose, route of administration, and treatment regimen for this compound, along with a thorough characterization of its effects on pain behaviors and underlying molecular mechanisms, will be crucial for its potential development as a novel therapeutic for neuropathic pain.
References
Application Notes and Protocols for Tonazocine Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical information on Tonazocine (also known as WIN 42,156), a benzomorphan opioid analgesic. The document includes what is known about its administration routes, potential efficacy in preclinical models, and the general experimental protocols relevant to its study. Due to the limited publicly available data on this compound, some information is supplemented with data from related compounds and standard preclinical methodologies.
Overview of this compound
This compound is an opioid analgesic that was investigated in phase II clinical trials for postoperative pain but was never marketed.[1] It is characterized as a partial agonist at both mu (µ) and delta (δ) opioid receptors, with a profile that leans towards antagonism at the µ-receptor and agonism at the δ-receptor.[1] There is also evidence suggesting potential interaction with the kappa (κ) opioid receptor, which may contribute to side effects such as hallucinations observed in some patients.[1] Preclinical studies have confirmed its antinociceptive effects in various animal models.
Quantitative Data Summary
Table 1: Antinociceptive Efficacy of this compound and Related Compounds
| Compound | Animal Model | Antinociceptive Test | Administration Route | ED₅₀ (mg/kg) | Reference |
| This compound | Mouse | Acetic Acid Writhing Test | Not Specified | Data Not Available | |
| This compound | Rat | Tail Flick Test (as antagonist) | Not Specified | Data Not Available | |
| Pentazocine | Mouse | Writhing Test | Subcutaneous (s.c.) | ~10 | Inferred from[2] |
| Pentazocine | Mouse | Hot-Plate Test | Intracerebroventricular (i.c.v.) | Biphasic response | [3] |
Table 2: Pharmacokinetic Parameters of this compound and Related Compounds
| Compound | Animal Model | Administration Route | Cₘₐₓ | Tₘₐₓ | t₁/₂ (half-life) | Reference |
| This compound | Rat/Mouse | Not Specified | Data Not Available | Data Not Available | Data Not Available | |
| Pentazocine | Rat | Intravenous (i.v.) | Dose-dependent | Rapid | Fast disappearance | [4] |
Experimental Protocols
The following are detailed protocols for common preclinical pain models in which this compound or related compounds have been or could be tested. These are generalized protocols and should be adapted based on specific experimental design and institutional guidelines.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
0.6% acetic acid solution
-
Male Swiss mice (20-25 g)
-
Syringes and needles for administration (e.g., 27-gauge)
-
Observation chambers
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous - s.c., intraperitoneal - i.p., or oral - p.o.). A typical injection volume for mice is 10 ml/kg.[2]
-
Pre-treatment Time: Wait for a predetermined period to allow for drug absorption (e.g., 30 minutes for s.c. or i.p., 60 minutes for p.o.).
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).[2]
-
Observation: Immediately place the mouse in an individual observation chamber and record the number of writhes (a characteristic stretching behavior) over a 15-20 minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group.
Hot Plate Test
This model assesses central antinociceptive activity against thermal pain.
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Animal enclosures
Procedure:
-
Baseline Latency: Place each mouse on the hot plate and record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-40 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the response latency.
-
Data Analysis: The antinociceptive effect is measured as an increase in the latency time compared to baseline. Data can be expressed as the maximum possible effect (%MPE).
Tail Flick Test
This model also evaluates central analgesic activity, specifically at the spinal level.
Materials:
-
This compound
-
Vehicle
-
Tail flick apparatus (radiant heat source)
-
Animal restrainers
Procedure:
-
Baseline Latency: Gently restrain the mouse and position its tail over the radiant heat source. The apparatus will measure the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time is necessary to prevent injury.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at set intervals after drug administration.
-
Data Analysis: An increase in latency indicates an antinociceptive effect. This compound has been noted to act as an antagonist in this test, meaning it could block the analgesic effects of other opioids.
Visualizations
Opioid Receptor Signaling Pathway
The diagram below illustrates the general signaling cascade initiated upon the activation of opioid receptors (mu, delta, or kappa) by an agonist like this compound.
Caption: General opioid receptor signaling cascade.
Experimental Workflow for Antinociceptive Testing
The following diagram outlines a typical workflow for evaluating the analgesic properties of a compound like this compound in a preclinical setting.
Caption: Workflow for in vivo antinociceptive assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF WRITHING TEST FOR EVALUATING ANALGESIC ACTIVITY OF NARCOTIC ANTAGONISTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pentazocine and its occupancy of opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Behavioral Effects of Tonazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tonazocine (WIN-42,156) is a benzomorphan opioid analgesic that has demonstrated efficacy in clinical trials for postoperative pain.[1] Its complex pharmacological profile includes partial agonist activity at mu- and delta-opioid receptors, with evidence suggesting interaction with the kappa-opioid receptor (KOR), which may contribute to certain side effects such as sedation and potential hallucinatory effects.[1] A thorough preclinical assessment of the behavioral effects of this compound is crucial for a comprehensive understanding of its therapeutic potential and side-effect profile.
These application notes provide detailed protocols for a battery of behavioral assays in rodents to evaluate the analgesic, motor coordination, affective, and reinforcing properties of this compound. The described assays are standard in the preclinical pharmacological evaluation of opioid compounds and are designed to provide quantitative data on the behavioral effects of this compound.
Key Behavioral Assays
A comprehensive behavioral assessment of this compound should include assays that evaluate its effects on:
-
Nociception: To confirm and characterize its analgesic properties.
-
Motor Function: To assess potential sedative or motor-impairing effects.
-
Affective and Motivational States: To investigate potential aversive or rewarding properties often associated with kappa-opioid receptor modulation.
The following sections detail the protocols for key behavioral assays and provide templates for data presentation.
I. Assessment of Analgesic Effects
A. Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents and is particularly sensitive to centrally acting analgesics.
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to confine the animal.
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to 52-55°C.
-
Gently place the animal on the hot plate and immediately start a timer.
-
Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Record the latency (in seconds) to the first clear nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is removed from the plate regardless of its response.
-
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Data Presentation:
Table 1: Effect of this compound in the Hot Plate Test (Mouse)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at Peak Effect (Mean ± SEM) | %MPE (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | Data not available | Data not available | Data not available |
| This compound | 1 | 10 | Data not available | Data not available | Data not available |
| This compound | 3 | 10 | Data not available | Data not available | Data not available |
| This compound | 10 | 10 | Data not available | Data not available | Data not available |
| Morphine (Positive Control) | 10 | 10 | Data not available | Data not available | Data not available |
B. Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is a classic assay for spinal analgesic effects.
Experimental Protocol:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Acclimation and Restraint: Acclimate the animals (typically rats) to the testing room. Gently restrain the animal, allowing the tail to be positioned over the light source.
-
Baseline Latency:
-
Apply the heat stimulus to the ventral surface of the tail.
-
The apparatus will automatically record the latency for the animal to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-12 seconds) is preset to avoid tissue damage.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Data Presentation:
Table 2: Effect of this compound in the Tail-Flick Test (Rat)
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at Peak Effect (Mean ± SEM) | %MPE (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | Data not available | Data not available | Data not available |
| This compound | 1 | 10 | Data not available | Data not available | Data not available |
| This compound | 3 | 10 | Data not available | Data not available | Data not available |
| This compound | 10 | 10 | Data not available | Data not available | Data not available |
| Morphine (Positive Control) | 5 | 10 | Data not available | Data not available | Data not available |
Note: Preclinical studies indicate this compound acts as an antagonist in the rat tail flick test, which is important to consider in the interpretation of results.[1] This table is a template for data presentation.
II. Assessment of Motor Function
Rotarod Test
The rotarod test is a standard method for evaluating motor coordination, balance, and motor learning in rodents. It is essential for determining if a compound's effects in other behavioral assays might be confounded by motor impairment.
Experimental Protocol:
-
Apparatus: An accelerating rotarod apparatus consisting of a textured rotating rod divided into lanes.
-
Training:
-
On the day before testing, train the animals to stay on the rotating rod.
-
Place the mice on the rod rotating at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Test Session:
-
On the test day, administer this compound or vehicle.
-
At the expected time of peak effect, place the animal on the rotarod.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a fixed period (e.g., 300 seconds).
-
Record the latency (in seconds) for the animal to fall from the rod.
-
Conduct 2-3 trials with an inter-trial interval.
-
-
Data Analysis: Compare the mean latency to fall between the treatment groups.
Data Presentation:
Table 3: Effect of this compound on Motor Coordination in the Rotarod Test (Mouse)
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | Data not available |
| This compound | 1 | 10 | Data not available |
| This compound | 3 | 10 | Data not available |
| This compound | 10 | 10 | Data not available |
| Diazepam (Positive Control) | 5 | 10 | Data not available |
Note: Specific preclinical data for this compound in the rotarod test is not publicly available. This table serves as a template for data presentation.
III. Assessment of Affective and Motivational States
Conditioned Place Preference/Aversion (CPP/CPA)
The CPP/CPA paradigm is used to assess the rewarding or aversive properties of a drug. Activation of kappa-opioid receptors typically produces conditioned place aversion.
Experimental Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.
-
Pre-Conditioning (Day 1):
-
Place the animal in the apparatus with free access to both compartments for 15 minutes.
-
Record the time spent in each compartment to establish any baseline preference. A biased design may be used where the drug is paired with the initially non-preferred side.
-
-
Conditioning (Days 2-5):
-
This phase consists of alternating daily injections of the drug and vehicle.
-
On drug conditioning days, administer this compound and confine the animal to one compartment for 30 minutes.
-
On vehicle conditioning days, administer vehicle and confine the animal to the opposite compartment for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 6):
-
Place the animal in the apparatus with free access to both compartments in a drug-free state for 15 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.
Data Presentation:
Table 4: Conditioned Place Preference/Aversion Score for this compound (Rat)
| Treatment Group | Dose (mg/kg) | N | Preference Score (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | Data not available |
| This compound | 0.3 | 10 | Data not available |
| This compound | 1.0 | 10 | Data not available |
| This compound | 3.0 | 10 | Data not available |
| U-50,488H (KOR Agonist Control) | 10 | 10 | Data not available |
| Cocaine (Positive CPP Control) | 15 | 10 | Data not available |
Note: Specific preclinical data for this compound in the CPP/CPA paradigm is not publicly available. This table is a template for data presentation.
Visualizations
Caption: Putative signaling pathways of this compound's behavioral effects.
Caption: Experimental workflow for assessing this compound's behavioral effects.
Caption: Logical relationship between behavioral constructs and assays.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Tonazocine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tonazocine in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The protocol details a straightforward protein precipitation method for sample preparation and utilizes a C18 column for chromatographic separation with UV detection. The method has been developed and is presented here as a robust template for the bioanalysis of this compound, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a potent opioid analgesic with a complex pharmacological profile. Accurate and precise measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a validated HPLC-UV method designed for the quantitative analysis of this compound in human plasma, offering a reliable tool for researchers and drug development professionals. The principles of this method are based on established bioanalytical techniques.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS) - (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended as a starting point for method optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) - Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | Wavelength to be determined based on this compound's UV spectra (e.g., 280 nm) |
| Internal Standard | To be selected and validated |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 10 to 2000 ng/mL and quality control samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation Summary (Hypothetical Data)
The following tables represent hypothetical data that would be generated during a typical method validation study, demonstrating the performance of the analytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Medium | 300 | < 10 | < 10 | 90 - 110 |
| High | 1500 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| This compound | > 85 | > 85 | > 85 |
| Internal Standard | > 85 | > 85 | > 85 |
Table 4: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| This compound | 10 |
Experimental Workflow
Caption: HPLC workflow for this compound quantification in plasma.
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable framework for the quantification of this compound in human plasma. The proposed sample preparation technique is straightforward, and the chromatographic conditions are amenable to standard laboratory equipment. This method, once fully validated with this compound and a suitable internal standard, will be a valuable tool for pharmacokinetic and other studies requiring the accurate measurement of this compound concentrations in a biological matrix.
Troubleshooting & Optimization
Technical Support Center: Tonazocine Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Tonazocine. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: this compound, a benzomorphan derivative, is typically synthesized through a multi-step process. A common approach involves the construction of the core 2,6-methano-3-benzazocine ring system, followed by the introduction of the C11 side chain and N-methylation. A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for this compound.
Q2: What are the key challenging steps in the synthesis of this compound?
A2: The primary challenges in this compound synthesis include:
-
Construction of the Benzomorphan Core: The Grewe cyclization, a key reaction for forming the 2,6-methano-3-benzazocine scaffold, can be prone to side reactions and low yields.
-
Stereochemical Control: this compound has three chiral centers ((2S, 6R, 11S)). Achieving the correct stereoisomer requires careful selection of starting materials and reaction conditions, or separation of diastereomers.
-
Introduction of the C11 Side Chain: The installation of the (1-oxo-octan-3-yl) group at the C11 position with the correct stereochemistry can be difficult.
-
N-Methylation: While generally a straightforward reaction, achieving selective N-methylation without side reactions can sometimes be challenging.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several safety precautions should be taken:
-
Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, strong acids used in the Grewe cyclization are corrosive, and organometallic reagents used for side-chain introduction are often pyrophoric and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
-
Reaction Conditions: Some reactions may require high temperatures or pressures, necessitating the use of specialized equipment and safety measures.
-
Product Handling: this compound is a potent opioid analgesic. Handle the final product and intermediates with care to avoid accidental exposure.
Troubleshooting Guides
Grewe Cyclization for Benzomorphan Core Synthesis
Q: My Grewe cyclization is resulting in a low yield of the desired benzomorphan core. What are the possible causes and solutions?
A: Low yields in the Grewe cyclization are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Side Reactions: The strong acidic conditions of the Grewe cyclization can promote side reactions, such as the formation of undesired isomers or degradation of the product.
-
Solution: Optimize the choice and concentration of the acid catalyst. Different acids (e.g., polyphosphoric acid, sulfuric acid, hydrobromic acid) can give different results. A milder acid or lower concentration might reduce side reactions.
-
-
Substrate Quality: The purity of the starting tetralone derivative is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary to purify the substrate before the cyclization step.
-
Caption: Troubleshooting workflow for low yields in Grewe cyclization.
| Parameter | Recommended Condition | Potential Issue |
| Acid Catalyst | Polyphosphoric acid (PPA), H2SO4, HBr | Incorrect acid or concentration can lead to side reactions. |
| Temperature | 100-150 °C | Temperature too low may lead to incomplete reaction; too high may cause degradation. |
| Reaction Time | 2-24 hours | Insufficient time can result in low conversion. |
Stereochemical Control
Q: I am obtaining a mixture of diastereomers after the synthesis of the benzomorphan core. How can I improve the stereoselectivity or separate the isomers?
A: Achieving the correct stereochemistry is critical. Here are some strategies:
-
Chiral Starting Materials: The most effective way to control stereochemistry is to start with an enantiomerically pure precursor.
-
Chiral Catalysts or Auxiliaries: In some synthetic routes, chiral catalysts or auxiliaries can be used to induce stereoselectivity during the formation of the chiral centers.
-
Diastereomer Separation: If a mixture of diastereomers is formed, they can often be separated by chromatographic techniques.
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of diastereomers.
-
Preparative HPLC: For difficult separations, preparative HPLC with a chiral stationary phase may be necessary.
-
-
Crystallization: Diastereomers have different physical properties, including solubility. Fractional crystallization can sometimes be used to separate them.
| Separation Technique | Principle | Key Considerations |
| Column Chromatography | Differential adsorption of diastereomers on a stationary phase. | Choice of adsorbent and eluent system is crucial. |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Can be expensive and time-consuming for large scales. |
| Fractional Crystallization | Differences in the solubility of diastereomeric salts. | Requires finding a suitable resolving agent and solvent system. |
Introduction of the C11 Side Chain
Q: I am having difficulty introducing the (1-oxo-octan-3-yl) side chain at the C11 position. What are some effective methods?
A: A general stereospecific synthesis for (2,6-methano-3-benzazocin-11β-yl)alkanones has been described.[1] This typically involves the reaction of an 11-substituted benzomorphan derivative. A common strategy is to first introduce a precursor to the keto group.
-
Grignard Reaction: Reaction of an 11-keto-benzomorphan with a suitable Grignard reagent (e.g., pentylmagnesium bromide) followed by oxidation of the resulting alcohol can provide the desired ketone.
-
Wittig Reaction: A Wittig reaction on an 11-keto-benzomorphan can be used to introduce an alkene, which can then be further functionalized to the desired side chain.[2][3][4][5][6]
-
Alkylation of an 11-carbanion: Deprotonation at the C11 position followed by alkylation with a suitable electrophile is another possibility, although controlling regioselectivity can be challenging.
Troubleshooting Alkylation at C11:
| Problem | Possible Cause | Suggested Solution |
| Low yield of alkylated product | Steric hindrance at the C11 position. | Use a more reactive electrophile or optimize reaction conditions (temperature, solvent). |
| Formation of multiple products | Lack of regioselectivity. | Employ a directing group or a more selective alkylating agent. |
| Epimerization at C11 | Basic reaction conditions. | Use a non-basic or milder alkylation method. |
N-Methylation
Q: My N-methylation reaction is not going to completion or is producing over-methylated (quaternary ammonium salt) byproducts.
A: N-methylation is a common final step. Here's how to troubleshoot common issues:
-
Incomplete Reaction:
-
Solution: Increase the equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and/or the reaction time. Ensure the base used is strong enough to deprotonate the secondary amine.
-
-
Over-methylation:
-
Solution: Use a milder methylating agent or a stoichiometric amount of the reagent. Carefully control the reaction temperature and time. Using a weaker base can also help to reduce the rate of the second methylation.
-
Experimental Protocols
Note: These are generalized protocols based on the synthesis of related benzomorphan compounds and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: N-Demethylation of a Benzomorphan Precursor
This protocol is based on an improved procedure for the N-demethylation of 6,7-benzomorphans.[7][8][9]
-
Dissolve the N-methyl benzomorphan precursor in a suitable solvent (e.g., chloroform).
-
Add a slight excess of a chloroformate reagent (e.g., ethyl chloroformate).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolyze the resulting carbamate by refluxing with a strong base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-demethylated product.
Protocol 2: N-Methylation of the Benzomorphan Core
-
Dissolve the secondary amine precursor in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride) to the solution.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
References
- 1. (2,6-Methano-3-benzazocin-11 beta-yl)alkanones. 1. Alkylalkanones: a new series of N-methyl derivatives with novel opiate activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. An improved procedure of the n-demethylation of 6,7-benzomorphans, morphine, and codeine [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tonazocine Solubility for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Tonazocine for experimental use. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] Like many complex organic molecules, this compound may exhibit poor aqueous solubility, which can pose significant challenges for in vitro and in vivo research. Inadequate solubility can lead to issues with preparing stock solutions, inaccurate dosing, and low bioavailability in preclinical studies.[2]
Q2: What are the initial steps to assess the solubility of my this compound sample?
The first step is to perform a preliminary solubility assessment in a range of common laboratory solvents. This will help establish a baseline and guide the selection of an appropriate solubilization strategy. It is recommended to test solubility in solvents such as water, ethanol, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at various pH levels.
Q3: Are there any known salt forms of this compound that might have better solubility?
Yes, this compound mesylate is a salt form of the compound.[2][3] Salt formation is a common and effective method for increasing the aqueous solubility and dissolution rate of ionizable drugs.[4] If you are working with the free base form of this compound, consider using or preparing the mesylate salt to potentially improve its solubility characteristics.
Q4: What are the most common techniques to improve the solubility of a research compound like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications.[3] Common methods include:
-
Co-solvency: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent.[5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Particle Size Reduction: Techniques like micronization or sonication increase the surface area of the compound, which can improve the dissolution rate.[6][7][8]
-
Use of Excipients: Incorporating solubilizing agents such as surfactants or cyclodextrins.[5]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates when preparing an aqueous stock solution. | Low aqueous solubility of the free base form. | 1. Try dissolving in a small amount of a co-solvent like DMSO or ethanol first, then slowly adding the aqueous buffer while vortexing. 2. Adjust the pH of the aqueous solution. For a basic compound like this compound, lowering the pH should increase solubility. 3. Consider using the this compound mesylate salt form.[2][3] |
| Difficulty achieving the desired concentration for in vitro assays. | The required concentration exceeds the intrinsic solubility in the chosen solvent system. | 1. Perform a systematic co-solvent screen to find a mixture that maximizes solubility while being compatible with your assay. 2. Investigate the use of solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes with the drug.[5] |
| Inconsistent results in animal studies, possibly due to poor absorption. | Low bioavailability resulting from poor solubility in physiological fluids. | 1. For oral administration, consider formulating this compound as a suspension with a wetting agent or as a lipid-based formulation.[7] 2. Particle size reduction of the solid drug can improve the dissolution rate in the gastrointestinal tract.[6][7] |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions at the appropriate temperature (as determined by stability studies), but allow them to fully equilibrate to room temperature and check for precipitation before use. 3. Consider using a formulation that enhances kinetic solubility, such as a solid dispersion.[9] |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not widely available in the public literature. Researchers should determine this experimentally. The following table provides a template for recording your findings.
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |
| Water | 25 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
| 0.1 N HCl | 25 | To be determined |
| Ethanol | 25 | To be determined |
| DMSO | 25 | To be determined |
| 10% DMSO in PBS (pH 7.4) | 25 | To be determined |
| 5% Ethanol in Water | 25 | To be determined |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
Objective: To identify a suitable co-solvent system for dissolving this compound.
Materials:
-
This compound (or this compound mesylate)
-
Dimethyl sulfoxide (DMSO)[10]
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare stock solutions of this compound at a high concentration (e.g., 10 mg/mL) in 100% DMSO, 100% Ethanol, 100% PEG 400, and 100% Propylene glycol.
-
In separate microcentrifuge tubes, add a small, accurately weighed amount of this compound (e.g., 1 mg).
-
Prepare a series of co-solvent mixtures (e.g., 90:10, 75:25, 50:50 v/v) of each organic solvent with PBS (pH 7.4).
-
Add increasing volumes of a chosen co-solvent mixture to the tubes containing the solid this compound.
-
Vortex each tube for 2 minutes after each addition.
-
Continue adding the co-solvent mixture until the solid is completely dissolved.
-
Note the final concentration at which the compound is fully solubilized.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to check for any undissolved microparticles.
-
Observe the supernatant for clarity.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
Shaker incubator
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of this compound to separate vials, each containing a buffer of a different pH.
-
Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. chembk.com [chembk.com]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csus.edu [csus.edu]
- 6. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Tonazocine (Piperacillin/Tazobactam) Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of piperacillin/tazobactam in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of piperacillin/tazobactam in aqueous solutions?
A1: The stability of piperacillin/tazobactam solutions is primarily affected by temperature, pH, the type of diluent used, exposure to light, and the container material.[1][2][3] β-lactam antibiotics like piperacillin are generally most stable between pH 6 and 7.[3]
Q2: What are the recommended storage conditions for reconstituted piperacillin/tazobactam solutions?
A2: For optimal stability, reconstituted solutions should be stored at refrigerated temperatures (2-8°C) and protected from light.[1][2][3][4][5][6] For example, solutions stored in PVC bags at 5°C and protected from light have been shown to be chemically stable for up to 28 days.[1][4][5][6] Stability at room temperature (23-25°C) is significantly shorter.[1][2][7]
Q3: Which diluents are recommended for reconstituting piperacillin/tazobactam?
A3: Piperacillin/tazobactam can be reconstituted with 5% dextrose in water (D5W) or 0.9% sodium chloride (normal saline, NS).[1][4][6] The use of a citrate-buffered saline has been shown to significantly improve the stability of piperacillin/tazobactam solutions.[3][8]
Q4: How does the container type affect the stability of piperacillin/tazobactam solutions?
A4: The type of container can influence stability. Studies have shown that piperacillin/tazobactam is stable in both polyvinyl chloride (PVC) and non-PVC bags.[2][3] However, the duration of stability can vary between the two. For instance, in one study, a buffered solution in non-PVC bags showed stability for up to 58 days at 7°C, which was longer than in PVC bags under similar conditions.[2]
Q5: What are the known degradation pathways for piperacillin/tazobactam?
A5: The primary degradation pathway for piperacillin, a β-lactam antibiotic, is the hydrolysis of the β-lactam ring.[3][9] This can be influenced by pH and the presence of metal ions.[9] Forced degradation studies have shown that both piperacillin and tazobactam degrade under acidic, alkaline, and oxidative stress.[10][11][12] Piperacillin appears to be more susceptible to degradation than tazobactam under certain conditions.[11]
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of piperacillin/tazobactam in my aqueous solution.
This troubleshooting guide will help you identify the potential causes for the instability of your piperacillin/tazobactam solution.
Data on Stability of Piperacillin/Tazobactam in Aqueous Solutions
Table 1: Stability of Piperacillin/Tazobactam in PVC Bags [1][4][5][6]
| Concentration (Piperacillin/Tazobactam) | Diluent | Storage Temperature (°C) | Duration | Percent Remaining |
| 22.5 mg/mL / 2.81 mg/mL | D5W | 5 (protected from light) | 28 days | > 95% |
| 22.5 mg/mL / 2.81 mg/mL | NS | 5 (protected from light) | 28 days | > 95% |
| 90 mg/mL / 11.25 mg/mL | D5W | 5 (protected from light) | 28 days | > 95% |
| 90 mg/mL / 11.25 mg/mL | NS | 5 (protected from light) | 28 days | > 95% |
| 22.5 mg/mL / 2.81 mg/mL | D5W/NS | 23 (exposed to light) | 72 hours (after 28 days at 5°C) | > 94% |
| 90 mg/mL / 11.25 mg/mL | D5W/NS | 23 (exposed to light) | 72 hours (after 28 days at 5°C) | > 94% |
Table 2: Stability of Piperacillin/Tazobactam in Different Containers and Conditions [2]
| Concentration (Piperacillin/Tazobactam) | Diluent | Container | Storage Temperature (°C) | Duration |
| 45 mg/mL / 5.625 mg/mL | 0.9% NaCl | PVC | 7 | 5 days |
| 45 mg/mL / 5.625 mg/mL | 0.9% NaCl | PVC | 25 | 4 days |
| 45 mg/mL / 5.625 mg/mL | 0.9% NaCl | Non-PVC | 7 | 17 days |
| 45 mg/mL / 5.625 mg/mL | 0.9% NaCl | Non-PVC | 25 | 4 days |
| 45 mg/mL / 5.625 mg/mL | Buffered NaCl | Non-PVC | 7 | 58 days |
| 45 mg/mL / 5.625 mg/mL | Buffered NaCl | Non-PVC | 25 | 10 days |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical stability-indicating HPLC method for the simultaneous determination of piperacillin and tazobactam.[10][13][14][15]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio can be optimized.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both compounds have adequate absorbance, for example, 220 nm or 231 nm.[14][15]
-
Sample Preparation:
-
Reconstitute the piperacillin/tazobactam powder with a suitable diluent to a known concentration.
-
Further dilute the solution with the mobile phase to a concentration within the linear range of the instrument.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known concentration of a reference standard to determine the retention times and to create a calibration curve.
-
Inject the prepared sample.
-
The concentration of piperacillin and tazobactam in the sample is determined by comparing the peak areas to the calibration curve.
-
The presence of additional peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
References
- 1. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shelf lives of aseptically prepared medicines--stability of piperacillin/tazobactam in PVC and non-PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of aseptically prepared tazocin solutions in polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Stability of piperacillin sodium in the presence of tazobactam sodium in 5% dextrose and normal saline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. jchr.org [jchr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tonazocine Concentration for Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tonazocine in receptor binding assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is an opioid analgesic belonging to the benzomorphan class of compounds.[1] It primarily interacts with opioid receptors, exhibiting a mixed agonist-antagonist profile. It acts as a partial agonist at both the mu-opioid (µ) and delta-opioid (δ) receptors.[1] There is also evidence suggesting potential interactions with the kappa-opioid (κ) receptor, which may contribute to some of its side effects.[1]
Q2: What is the general mechanism of action for this compound at its target receptors?
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound modulates downstream intracellular signaling pathways.[2] For mu and delta opioid receptors, this typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of these receptors can also lead to the modulation of ion channels and the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[4][5]
Q3: What are the different types of receptor binding assays I can perform with this compound?
There are two primary types of receptor binding assays relevant for characterizing this compound's interaction with opioid receptors:
-
Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radiolabeled form of this compound. Due to the challenges in obtaining a radiolabeled version of every compound, this is less common for novel ligands.
-
Competition Binding Assays: This is the more common approach for an unlabeled compound like this compound. In this setup, this compound competes with a known radiolabeled ligand (with high affinity and selectivity for the target receptor) for binding to the receptor. The results allow for the determination of the inhibitory constant (Ki) of this compound, which reflects its binding affinity.[6][7]
Q4: How do I select an appropriate radioligand for a competition binding assay with this compound?
The choice of radioligand is critical for a successful competition binding assay. The ideal radioligand should:
-
Bind with high affinity and selectivity to the opioid receptor subtype of interest (mu, delta, or kappa).
-
Have a well-characterized dissociation constant (Kd).
-
Be commercially available with high specific activity.
Commonly used radioligands for opioid receptor binding assays include [³H]-Naloxone (a non-selective antagonist), [³H]-DAMGO (a mu-selective agonist), [³H]-DPDPE (a delta-selective agonist), and [³H]-U69,593 (a kappa-selective agonist).
Data Presentation
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Pentazocine | Mu-Opioid | [³H]-DAMGO | Recombinant human MOR in cell membranes | >100 |
Note: A higher Ki value indicates lower binding affinity.[8][9]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the Mu-Opioid Receptor
This protocol details a standard procedure to determine the binding affinity (Ki) of this compound for the mu-opioid receptor using [³H]-DAMGO as the radioligand and rat brain membranes as the receptor source.
Materials:
-
This compound hydrochloride
-
[³H]-DAMGO (specific activity ~40-60 Ci/mmol)
-
Naloxone (for determination of non-specific binding)
-
Receptor source: Crude membrane preparation from rat brain tissue (e.g., cortex or thalamus)[1]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL (determine protein concentration using a standard method like the Bradford assay). Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1 nM), 50 µL of binding buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-DAMGO, 50 µL of 10 µM Naloxone, and 100 µL of membrane preparation.
-
Competition: 50 µL of [³H]-DAMGO, 50 µL of each this compound dilution, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1]
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid to each vial, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding of [³H]-DAMGO as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]
-
Mandatory Visualizations
Workflow for a competitive radioligand binding assay.
Simplified Mu-Opioid Receptor Signaling Pathway.
Simplified Delta-Opioid Receptor Signaling Pathway.
Simplified Kappa-Opioid Receptor Signaling Pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during receptor binding assays with this compound.
Issue 1: High Non-specific Binding
-
Question: My non-specific binding is very high, close to or even exceeding my total binding. What could be the cause and how can I fix it?
-
Answer: High non-specific binding can obscure the specific binding signal. Here are some potential causes and solutions:
-
Radioligand Concentration is Too High: Using an excessively high concentration of the radioligand can lead to increased binding to non-receptor sites.
-
Solution: Use a radioligand concentration at or below its Kd value.[7]
-
-
Insufficient Washing: Inadequate washing of the filters after filtration can leave behind unbound radioligand, contributing to high background.
-
Solution: Increase the volume and/or number of washes with ice-cold wash buffer. Ensure the washing is performed rapidly to prevent dissociation of the specifically bound ligand.
-
-
Radioligand Sticking to Filters: The radioligand may be binding to the glass fiber filters themselves.
-
Solution: Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to block non-specific binding sites on the filter.
-
-
Inappropriate Blocking Agent in Non-specific Binding Wells: The unlabeled ligand used to define non-specific binding may not be effectively competing for all specific sites.
-
Solution: Use a high concentration (typically 1000-fold higher than the radioligand's Kd) of a well-characterized, high-affinity ligand for the target receptor (e.g., Naloxone for opioid receptors).
-
-
Issue 2: Low or No Specific Binding
-
Question: I am not observing any significant specific binding in my assay. What should I check?
-
Answer: A lack of specific binding can be due to several factors related to your reagents and protocol:
-
Inactive Receptor Preparation: The receptors in your membrane preparation may be degraded or denatured.
-
Solution: Prepare fresh membrane fractions and ensure they are stored properly at -80°C. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment with a known radioligand to confirm the presence and activity of the receptors.
-
-
Incorrect this compound Concentration Range: The concentration range of this compound you are using may be too low to effectively compete with the radioligand.
-
Solution: Widen the concentration range of this compound used in the competition assay. If the binding affinity is unknown, a broad range (e.g., 10⁻¹¹ M to 10⁻³ M) is recommended for initial experiments.
-
-
Radioligand Degradation: The radiolabeled ligand may have degraded over time.
-
Solution: Check the expiration date of your radioligand and store it according to the manufacturer's instructions.
-
-
Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution: Ensure the incubation is long enough to reach equilibrium. Optimize the incubation time and temperature for your specific receptor and radioligand combination. Verify the pH and composition of your binding buffer.
-
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am seeing a large variability between my triplicate wells. How can I improve the consistency of my results?
-
Answer: Poor reproducibility can stem from inconsistencies in your pipetting technique or assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of radioligand, competitor, or membranes can lead to significant variability.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For very small volumes, consider preparing master mixes to be dispensed.
-
-
Incomplete Mixing: Failure to properly mix the assay components in each well can result in uneven binding.
-
Solution: Gently vortex or tap the microplate after adding all components to ensure a homogenous mixture.
-
-
Uneven Filtration and Washing: Inconsistent filtration or washing across the filter plate can lead to variable removal of unbound radioligand.
-
Solution: Ensure a consistent vacuum is applied during filtration and that each well is washed with the same volume and for the same duration.
-
-
Edge Effects in Microplates: Wells on the outer edges of the plate can sometimes behave differently due to temperature or evaporation variations.
-
Solution: Avoid using the outermost wells of the 96-well plate for your experimental samples. Fill them with buffer instead.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. zenodo.org [zenodo.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Tonazocine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Tonazocine.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected reasons for the poor oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely multifactorial. Key contributing factors are believed to be its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the liver and gut wall.[1][2] Poor membrane permeation may also play a role.[1]
Q2: What initial formulation strategies should be considered to improve this compound's oral absorption?
A2: For initial investigations, several formulation strategies can be explored to enhance the oral bioavailability of poorly absorbed drugs.[3] These include the use of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and absorption.[3] Additionally, particle size reduction techniques like micronization or nanosizing can increase the surface area for dissolution.[4][5] The formation of salts or co-crystals to improve solubility and dissolution rate is another viable approach.[4]
Q3: Can prodrugs be an effective approach for this compound?
A3: Yes, a prodrug strategy is a promising avenue for improving this compound's oral bioavailability.[5][6][7] By chemically modifying this compound to create a more soluble or permeable derivative, its absorption can be enhanced.[7] The prodrug would then be converted to the active this compound molecule in the body.[8] This approach can also be designed to bypass first-pass metabolism.[7]
Q4: What role can nanotechnology play in enhancing this compound's oral delivery?
Q5: Are there specific delivery systems tailored for opioids that could be adapted for this compound?
A5: Yes, several formulation strategies developed for other opioids with bioavailability challenges can be adapted for this compound. These include oral transmucosal formulations, such as buccal or sublingual tablets, which allow for direct absorption into the systemic circulation, thereby avoiding first-pass metabolism.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in preclinical studies.
Possible Cause: Poor and variable absorption due to low aqueous solubility and/or extensive first-pass metabolism.[1]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the Biopharmaceutics Classification System (BCS) class of this compound to understand if the primary limitation is solubility or permeability.
-
-
Formulation Optimization:
-
Solubility Enhancement:
-
Evaluate the effect of pH on solubility.
-
Screen for suitable salt forms with improved solubility and stability.
-
Investigate the use of co-solvents or surfactants.
-
-
Lipid-Based Formulations:
-
Develop and test a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve solubilization in the GI tract.[3]
-
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies under various pH conditions (simulating stomach and intestine) to assess the release profile of different formulations.
-
Issue 2: Inconsistent results with nanoparticle formulations of this compound.
Possible Cause: Instability of the nanoparticle formulation, aggregation, or premature drug release.
Troubleshooting Steps:
-
Nanoparticle Characterization:
-
Thoroughly characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
Assess the stability of the formulation under different storage conditions (temperature, humidity).
-
-
Excipient Selection:
-
Optimize the type and concentration of stabilizers (e.g., polymers, surfactants) to prevent aggregation.
-
-
In Vitro Release Studies:
-
Conduct in vitro drug release studies using a dialysis bag method or another appropriate technique to understand the release kinetics in simulated gastric and intestinal fluids.
-
-
Cell Permeability Studies:
-
Utilize Caco-2 cell monolayers to assess the permeability of the nanoparticle formulation and investigate potential transport mechanisms.
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Oral Bioavailability of this compound
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Experimental Readouts |
| Micronization/Nanonization | Increased surface area for dissolution.[4][5] | Improved dissolution rate and potentially increased absorption. | Particle size distribution, dissolution profile, in vivo pharmacokinetic parameters (AUC, Cmax).[13] |
| Salt/Co-crystal Formation | Altered crystal lattice energy leading to improved solubility and dissolution.[4] | Enhanced aqueous solubility and faster dissolution. | Solubility studies, dissolution rate, solid-state characterization (XRPD, DSC). |
| Lipid-Based Formulations (e.g., SEDDS) | Pre-dissolved drug in a lipid vehicle that forms a fine emulsion in the GI tract.[3] | Improved solubilization, potential to bypass first-pass metabolism via lymphatic uptake. | Emulsification time, droplet size analysis, in vivo pharmacokinetic studies. |
| Prodrug Approach | Chemical modification to improve physicochemical properties (e.g., solubility, permeability).[6][7] | Enhanced absorption and potential to target specific transporters or bypass metabolic enzymes.[7][15] | In vitro conversion studies, cell permeability assays, in vivo pharmacokinetic profiling of prodrug and parent drug. |
| Nanoparticle Encapsulation (e.g., SLNs, Polymeric Nanoparticles) | Encapsulation of the drug in a nanocarrier to protect it and facilitate absorption.[10][14] | Protection from degradation, controlled release, potential for targeted delivery.[10][16] | Particle size, zeta potential, encapsulation efficiency, in vitro release profile, in vivo bioavailability. |
| Oral Transmucosal Delivery (Buccal/Sublingual) | Direct absorption through the oral mucosa into the systemic circulation. | Avoidance of first-pass metabolism, rapid onset of action. | Mucoadhesion studies, in vitro permeation through buccal tissue, in vivo pharmacokinetic analysis. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Lipid Nanoparticle (SLN) Formulation
Objective: To prepare and characterize a this compound-loaded SLN formulation to enhance its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Organic solvent (e.g., acetone)
Methodology:
-
Preparation of SLNs (High-Shear Homogenization and Ultrasonication Method): a. Melt the solid lipid at a temperature approximately 5-10°C above its melting point. b. Dissolve this compound in the molten lipid. c. Prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase. d. Disperse the molten lipid phase into the hot aqueous surfactant solution under high-shear homogenization for 5-10 minutes to form a coarse emulsion. e. Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes. f. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization of SLNs: a. Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (EE%) and Drug Loading (DL%): i. Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. ii. Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC). iii. Calculate EE% and DL% using the following formulas: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of SLNs] x 100
-
In Vitro Dissolution Study: a. Perform dissolution testing using a dialysis bag method in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) for 24 hours. b. Collect samples at predetermined time intervals and analyze the concentration of released this compound by HPLC.
Protocol 2: Screening for a Suitable Prodrug of this compound
Objective: To synthesize and evaluate a series of ester prodrugs of this compound to improve its aqueous solubility.
Methodology:
-
Synthesis of Ester Prodrugs: a. Synthesize a series of ester prodrugs of this compound by reacting it with various amino acids or short-chain polyethylene glycol (PEG) moieties.
-
Physicochemical Characterization: a. Determine the aqueous solubility of the synthesized prodrugs at different pH values (e.g., 1.2, 4.5, 6.8). b. Measure the partition coefficient (LogP) to assess lipophilicity.
-
In Vitro Chemical and Enzymatic Stability: a. Chemical Stability: Incubate the prodrugs in buffers at different pH values (1.2 and 7.4) and monitor their degradation over time using HPLC. b. Enzymatic Stability: Incubate the prodrugs in rat or human plasma and liver microsomes to assess their conversion to the parent drug, this compound.
-
Cell Permeability Assay (Caco-2): a. Assess the permeability of the most promising prodrugs across Caco-2 cell monolayers to predict their intestinal absorption.
Visualizations
Caption: Logical relationships between causes of poor bioavailability and formulation strategies.
Caption: Experimental workflow for the preparation of this compound-loaded SLNs.
Caption: Signaling pathway illustrating the prodrug strategy for enhanced bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs for the improvement of drug absorption via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modern Prodrug Design for Targeted Oral Drug Delivery [mdpi.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming poor oral bioavailability using nanoparticle formulations - opportunities and limitations. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Nanotechnology-Based Drug Delivery Systems, 2nd Edition | MDPI [mdpi.com]
- 15. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral drug delivery using a polymeric nanocarrier: chitosan nanoparticles in the delivery of rifampicin - Materials Advances (RSC Publishing) [pubs.rsc.org]
Tonazocine Degradation: A Technical Support Resource
Disclaimer: Information regarding the specific degradation products and pathways of Tonazocine is not extensively available in published literature. This guide provides researchers, scientists, and drug development professionals with a framework for approaching the identification of potential degradation products based on general principles of forced degradation studies. The experimental protocols and potential degradation pathways described herein are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a compound like this compound?
A forced degradation study, also known as stress testing, is a critical component of the drug development process.[1] It involves subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing to predict its degradation profile.[1] This is essential for:
-
Identifying likely degradation products: This helps in understanding the potential impurities that might arise during storage and handling.[1]
-
Elucidating degradation pathways: Knowledge of how the molecule degrades helps in developing stable formulations and selecting appropriate packaging.[1]
-
Developing and validating stability-indicating analytical methods: These methods are crucial for accurately measuring the drug substance in the presence of its degradation products.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for a molecule like this compound?
For a comprehensive forced degradation study of this compound, the following stress conditions are typically employed:[1][2]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 100°C).[2]
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm) and/or visible light.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its potential degradation products?
A stability-indicating high-performance liquid chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS), is the most powerful technique for this purpose.
-
HPLC with UV detection: This allows for the separation and quantification of this compound from its degradation products. A diode array detector (DAD) can help assess peak purity.
-
LC-MS: This is invaluable for the structural elucidation of unknown degradation products by providing mass-to-charge ratio (m/z) information, which can reveal molecular weight and fragmentation patterns.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC chromatogram after stressing my this compound sample.
-
Question: How can I determine if these are genuine degradation products or artifacts?
-
Answer:
-
Analyze a blank sample: Run a blank sample (matrix without the drug) that has been subjected to the same stress conditions. This will help identify any peaks originating from the solvent or container.
-
Peak Purity Analysis: If you are using a DAD, check the peak purity of your this compound peak and the new peaks. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer. Degradation products will typically have a mass related to the parent drug, while artifacts may have unrelated masses.
-
-
Issue: I am struggling to achieve a good mass balance in my forced degradation study.
-
Question: What could be the reasons for poor mass balance, and how can I improve it?
-
Answer: Poor mass balance (where the sum of the assay of the parent drug and the known degradation products is not close to 100%) can be due to several factors:
-
Non-chromophoric degradation products: Some degradation products may not have a UV chromophore and will be invisible to a UV detector. Try using a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Volatile degradation products: If a degradation product is volatile, it may be lost during sample preparation or analysis.
-
Precipitation: The degradation product might be insoluble in the analytical mobile phase and precipitate out. Ensure your sample is fully dissolved before injection.
-
Adsorption: The analyte or degradation products might be adsorbing to the HPLC column or vials.
-
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.
| Stress Condition | Duration | Temperature | % this compound Degraded | Number of Degradation Products | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 24 hours | 80°C | 15.2% | 2 | DP1 (8.5%) |
| 0.1 M NaOH | 8 hours | 60°C | 22.5% | 3 | DP2 (12.1%) |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | 1 | DP3 (5.3%) |
| Thermal (Solid) | 48 hours | 100°C | 5.1% | 1 | DP4 (3.2%) |
| Photolytic (Solid) | 7 days | 25°C | 2.8% | 1 | DP5 (1.5%) |
Experimental Protocols
Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Heat in an oven at 100°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to UV light (254 nm) for 7 days.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
Visualizations
Caption: Workflow for Forced Degradation and Impurity Identification.
Caption: Hypothetical Degradation Pathways for this compound.
References
Technical Support Center: Refining Tonazocine Dosage for Consistent Analgesic Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tonazocine. Our goal is to help you achieve a consistent and reliable analgesic effect in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as WIN 42156) is an opioid analgesic belonging to the benzomorphan class of compounds. It reached phase II clinical trials for postoperative pain, but its development was discontinued.[1] this compound exhibits a mixed and complex pharmacology as a partial agonist at both mu-opioid (μ) and delta-opioid (δ) receptors. It is suggested to act more like an antagonist at the μ-receptor and more like an agonist at the δ-receptor.[1] Additionally, it is believed to have agonist activity at the kappa-opioid (κ) receptor, which may contribute to some of its side effects.[1]
Q2: What is a typical starting dose for this compound in preclinical studies?
A2: In a clinical study involving adult patients with postoperative pain, single doses of 2, 4, and 8 mg of this compound mesylate were administered.[2] The study found that 4 mg of this compound produced a nearly identical analgesic effect to 10 mg of morphine sulfate, while 8 mg of this compound was superior to 10 mg of morphine.[2] The relative potency was determined to be 3.2 mg of this compound being equivalent to 10 mg of morphine.[2] For preclinical animal studies, dose-finding studies are recommended, starting with a dose range extrapolated from these clinical findings and adjusting based on the animal model and observed analgesic effect.
Q3: What are the known side effects of this compound?
A3: The primary adverse reaction observed in clinical trials was drowsiness.[2] Due to its likely interaction with the kappa-opioid receptor, this compound may also induce hallucinations in some individuals.[1] Researchers should monitor for sedative effects and any unusual behaviors in animal models that might suggest psychotomimetic side effects.
Troubleshooting Guide: Inconsistent Analgesic Effect
Issue: High variability in analgesic response to this compound between subjects.
| Potential Cause | Troubleshooting Steps |
| Genetic Variability in Metabolism: | Polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are known to cause significant inter-individual differences in the metabolism of many opioids, leading to variations in active drug concentration.[3] While specific data for this compound is unavailable, benzomorphans are known to be metabolized in the liver.[4] |
| Differences in Opioid Receptor Expression: | Natural variations in the expression levels and sensitivity of mu, delta, and kappa opioid receptors can lead to differing responses to the same dose of an opioid. |
| Underlying Pain State: | The type and intensity of the pain model can influence the analgesic efficacy of opioids. |
| Drug Interactions: | Co-administration of other compounds that induce or inhibit CYP enzymes can alter the metabolism and clearance of this compound.[3] |
Issue: Diminished analgesic effect over time (Tolerance).
| Potential Cause | Troubleshooting Steps |
| Opioid Tolerance: | Repeated administration of opioids can lead to a reduction in their analgesic efficacy. This is a well-documented phenomenon with opioid analgesics. |
| Opioid-Induced Hyperalgesia (OIH): | Paradoxically, chronic opioid exposure can sometimes lead to an increased sensitivity to pain.[5][6][7] |
Data Presentation
Table 1: this compound Clinical Dosage and Potency
| Drug | Dose Administered | Analgesic Equivalence | Primary Adverse Effect |
| This compound Mesylate | 2 mg, 4 mg, 8 mg | 3.2 mg this compound ≈ 10 mg Morphine | Drowsiness[2] |
| Morphine Sulfate | 10 mg | - | - |
Table 2: Receptor Profile of this compound
| Receptor | Activity | Potential Effect |
| Mu (μ) Opioid Receptor | Partial Agonist / Antagonist[1][8] | Analgesia, Respiratory Depression, Euphoria |
| Delta (δ) Opioid Receptor | Agonist[1][8] | Analgesia, Antidepressant effects |
| Kappa (κ) Opioid Receptor | Agonist (putative)[1] | Analgesia, Dysphoria, Hallucinations[1] |
Experimental Protocols
Hot Plate Test
The hot plate test is a common method for assessing the analgesic effects of opioids by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Allow the animal (e.g., mouse or rat) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the animal's behavior. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the latency to response as described in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another widely used method to evaluate the analgesic properties of drugs by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Acclimation: Acclimate the animal to the testing environment and restrainer.
-
Baseline Measurement: Place the animal in the restrainer with its tail positioned over the light source. Activate the light source and start a timer. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Measurement: At various time points after drug administration, repeat the measurement of the tail-flick latency.
-
Data Analysis: The change in latency from baseline indicates the analgesic effect of the compound. Data can be presented as the raw latency times or as %MPE.
Mandatory Visualizations
Caption: this compound's proposed mechanism of action at opioid receptors.
Caption: Troubleshooting workflow for inconsistent analgesic effects.
Caption: Logical relationship between this compound dosage and its effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mypcnow.org [mypcnow.org]
- 4. Identification of glucuronide metabolites of benzomorphan narcotic analgesic drugs in bile from the isolated perfused rat liver by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacological profiles of this compound (Win 42156) and zenazocine (Win 42964) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Tonazocine and Pentazocine
This guide provides a detailed comparison of the analgesic properties of two benzomorphan-derived opioids, tonazocine and pentazocine. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical and clinical data to offer an objective evaluation of their mechanisms of action, receptor profiles, and analgesic efficacy.
Introduction to this compound and Pentazocine
This compound (WIN-42,156) is a mixed agonist-antagonist opioid analgesic that was investigated for the treatment of postoperative pain.[1] Despite showing promise in clinical trials, its development was discontinued, and it was never marketed.[1]
Pentazocine , sold under brand names such as Talwin, is a well-established opioid analgesic used for managing moderate to severe pain.[2][3] It is characterized as a mixed agonist-antagonist with a complex receptor interaction profile.[3][4]
Mechanism of Action and Receptor Binding Profile
Both this compound and pentazocine exert their analgesic effects through interaction with opioid receptors, but their receptor affinity and functional activity differ significantly.
This compound is described as a partial agonist at both mu-opioid (μ) and delta-opioid (δ) receptors.[1] Its functional activity appears to be more antagonistic at the mu-receptor and more agonistic at the delta-receptor.[1] There is also evidence suggesting it may bind to and activate the kappa-opioid receptor (κ), which could be responsible for potential hallucinatory side effects.[1]
Pentazocine primarily functions as an agonist at the kappa-opioid receptor (κ) and a partial agonist or weak antagonist at the mu-opioid receptor (μ).[4][5] Its interaction with the sigma (σ) receptor is also noted, though the clinical significance of this is not fully understood.[4] The analgesic effects of pentazocine are thought to be mediated through both its kappa and mu receptor activity.[5] The (-)-enantiomer of pentazocine is the primary contributor to its analgesic effects through kappa-opioid receptor agonism, while the (+)-enantiomer has a higher affinity for the sigma receptor.
| Feature | This compound | Pentazocine |
| Primary Mechanism | Mixed Agonist-Antagonist | Mixed Agonist-Antagonist |
| Mu (μ) Receptor | Partial Agonist / Antagonist[1] | Partial Agonist / Weak Antagonist[4][5] |
| Kappa (κ) Receptor | Likely Agonist[1] | Agonist[4][5] |
| Delta (δ) Receptor | Partial Agonist[1] | Weaker Affinity/Agonism[5] |
| Sigma (σ) Receptor | Not well characterized | Binds to sigma receptors[4] |
Opioid Receptor Signaling Pathways
The activation of mu, kappa, and delta opioid receptors by agonists like this compound and pentazocine initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The general signaling pathway is depicted below.
Caption: General opioid receptor signaling pathway.
Experimental Analgesic Efficacy
Preclinical Data
| Compound | Animal Model | Test | Route | ED₅₀ (mg/kg) | Source |
| Pentazocine | Rat | Tail-Immersion | s.c. | 13.0 | [4] |
| Rat | Scald-Pain | s.c. | 11.0 | [4] | |
| Mouse | Writhing Test | s.c. | 10.0 (qualitative) | [5] | |
| Mouse | Hot-Plate Test | s.c. | Dose-dependent effect | [5] | |
| This compound | Mouse | Writhing Test | - | Data not available | [3] |
| Rat | Tail Flick Test | - | Data not available | [3] |
Note: The writhing test data for pentazocine is inferred from a study that used a 10 mg/kg dose which produced a significant effect.[5] Specific ED₅₀ values for this compound in these preclinical models are not publicly available.
Clinical Data
A clinical study in postoperative pain provides the most direct comparison of this compound's efficacy, albeit against morphine rather than pentazocine.
| Compound | Condition | Comparison | Relative Potency | Source |
| This compound | Postoperative Pain | Morphine | 3.2 mg this compound ≈ 10 mg morphine | [6] |
In this study, 4 mg of this compound produced analgesia nearly identical to 10 mg of morphine, while 8 mg of this compound was superior to 10 mg of morphine.[6]
Experimental Protocols
The following are generalized protocols for the key preclinical experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic stretching and writhing behavior in mice.
Caption: Workflow for the acetic acid-induced writhing test.
-
Animals: Male Swiss albino mice (20-25g) are typically used.
-
Drug Administration: Test compounds (this compound or pentazocine) or vehicle are administered, often subcutaneously or intraperitoneally, at various doses to different groups of animals.
-
Induction of Writhing: After a set pre-treatment time (e.g., 15-30 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce writhing.[7]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specified period (e.g., 15-20 minutes).[5][7]
-
Data Analysis: The mean number of writhes for each drug-treated group is compared to the vehicle-treated control group. The percentage inhibition of writhing is calculated to determine the analgesic effect. ED₅₀ values can be determined from the dose-response curve.
Hot Plate Test
This method evaluates the response to a thermal pain stimulus, primarily assessing centrally-mediated analgesia.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Animals are treated with the test compound or vehicle.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again on the hot plate.
-
Data Analysis: An increase in the response latency compared to baseline and the control group indicates an analgesic effect. The data can be used to determine the peak effect and duration of action.
Tail-Immersion/Tail-Flick Test
Similar to the hot plate test, this model measures the response to a thermal stimulus applied to the tail.
-
Apparatus: A water bath maintained at a specific temperature (e.g., 47°C for tail-immersion) or a radiant heat source focused on the tail (tail-flick).[4]
-
Procedure: The distal portion of the animal's tail is exposed to the heat source, and the time taken to withdraw (flick) the tail is recorded.
-
Data Analysis: The principles of baseline and post-treatment latency measurements and data analysis are similar to the hot plate test.
Conclusion
A direct comparison of the analgesic efficacy of this compound and pentazocine is challenging due to the limited publicly available preclinical data for this compound. Pentazocine is a well-characterized analgesic with demonstrated efficacy in various preclinical models, primarily acting as a kappa-opioid receptor agonist. This compound, a mu and delta partial agonist, showed significant analgesic potential in a clinical setting for postoperative pain, with a potency greater than that of morphine.[6]
The different receptor profiles of the two compounds suggest they may have distinct therapeutic and side-effect profiles. The kappa agonism of pentazocine is associated with its analgesic effects but also with potential dysphoria and hallucinations.[4] this compound's primary activity at mu and delta receptors, with a more antagonistic profile at the mu receptor, might have offered a different balance of analgesia and side effects, though this was not fully explored due to the cessation of its development.[1] Further research, including head-to-head preclinical studies, would be necessary to definitively compare the analgesic efficacy and therapeutic potential of these two benzomorphan derivatives.
References
- 1. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mesylate in postoperative pain patients: a double-blind placebo controlled analgesic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Tonazocine and Other Kappa Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the binding affinities of various ligands to the kappa opioid receptor (KOR) is crucial for the development of novel therapeutics. This guide provides an objective comparison of the binding performance of Tonazocine and other notable kappa agonists, supported by experimental data and detailed methodologies.
The kappa opioid receptor, a G protein-coupled receptor, is a significant target in the modulation of pain, addiction, and mood. The binding affinity of a ligand, typically expressed as the inhibition constant (Kᵢ), is a critical determinant of its potency and potential therapeutic utility. A lower Kᵢ value indicates a higher binding affinity.
Comparative Analysis of Binding Affinities
For a quantitative comparison, this guide presents the binding affinities of several well-characterized kappa agonists.
| Ligand | Type | KOR Kᵢ (nM) | Selectivity Profile |
| Salvinorin A | Agonist | 2.66 | Potent and selective KOR agonist |
| U-50488 | Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold) |
| (-)-Pentazocine | Agonist-Antagonist | 7.6 | Potent dual KOR/MOR agonist with weak DOR agonism |
Note: Kᵢ values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
The binding affinities presented are typically determined through competitive radioligand binding assays.
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Kᵢ) of a test compound for the kappa opioid receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) stably expressing the human kappa opioid receptor.
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.
-
Test Compounds: Unlabeled kappa opioid receptor ligands (e.g., this compound, Salvinorin A, U-50488, Pentazocine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For the quantification of radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the KOR are homogenized in a cold lysis buffer. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated, typically at 25°C for 60 minutes, to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Signaling Pathways
Activation of the kappa opioid receptor by an agonist initiates a cascade of intracellular signaling events. KORs are canonically coupled to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also modulate ion channel activity, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
References
Validating Tonazocine's In Vivo Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo pharmacological effects of Tonazocine, a kappa-opioid receptor (KOR) agonist, with other notable KOR agonists. This analysis is supported by available experimental data to validate its mechanism of action and comparative therapeutic potential.
This compound, a mixed agonist-antagonist opioid analgesic, has demonstrated significant analgesic efficacy. Clinical findings indicate that this compound is a potent analgesic, with 3.2 mg of this compound being equivalent to 10 mg of morphine in providing pain relief in postoperative patients.[1] The primary adverse effect observed in clinical settings was drowsiness.[1] To further understand its preclinical profile, this guide compares this compound with other key KOR agonists: the prototypical agonist U-50488H, the clinically utilized Nalfurafine, and the novel G-protein biased agonist Triazole 1.1.
Quantitative Comparison of In Vivo Efficacy
A direct quantitative comparison of this compound with other KOR agonists in preclinical models is challenging due to the limited availability of published preclinical data for this compound. However, by leveraging its clinical potency relative to morphine, we can draw inferences for a comparative assessment. The following tables summarize key in vivo efficacy data for the selected KOR agonists.
Table 1: Comparative Analgesic Potency
| Compound | Animal Model | Analgesic Assay | ED₅₀ (mg/kg) | Route of Administration |
| This compound | Human | Postoperative Pain | ~3.2 (equivalent to 10 mg Morphine)[1] | N/A |
| U-50488H | Mouse | Tail-Flick | 1.2 - 2.5 (for antinociception)[2] | Subcutaneous |
| Nalfurafine | Mouse | Acetic Acid Writhing | Not specified, but potent | Not specified |
| Triazole 1.1 | Mouse | Warm Water Tail-Flick | Comparable to U-50488H | Not specified |
Table 2: Comparison of Sedative and Aversive Effects
| Compound | Animal Model | In Vivo Assay | Observed Effect | Dose (mg/kg) |
| This compound | Human | Clinical Trial | Drowsiness[1] | 2, 4, 8 |
| U-50488H | Mouse | Locomotor Activity | Reduced rearing, motility, and locomotion[2] | Higher, analgesic doses |
| Conditioned Place Aversion | Aversion | 10 | ||
| Nalfurafine | Mouse | Conditioned Place Aversion | No aversion | Not specified |
| Triazole 1.1 | Mouse | Locomotor Activity | Did not suppress locomotor activity | Doses comparable to U-50488H |
| Rat | Intracranial Self-Stimulation | Did not produce dysphoria | Not specified |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments typically used to validate the mechanism of action of KOR agonists.
Analgesic Efficacy: Hot-Plate and Tail-Flick Tests
These assays are standard for assessing the antinociceptive properties of compounds.[3][4]
-
Objective: To measure the analgesic effect of a compound by quantifying the latency of a thermal stimulus-induced response.
-
Apparatus: A hot-plate analgesiometer or a tail-flick apparatus.
-
Procedure:
-
Baseline Latency: The animal (typically a mouse or rat) is placed on the hot plate (maintained at a constant temperature, e.g., 55°C) or its tail is exposed to a radiant heat source. The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping, or flicking its tail) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., this compound, U-50488H) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration, the latency to the nociceptive response is measured again.
-
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE) and the dose that produces a 50% effect (ED₅₀) is calculated.
Sedative Effects: Locomotor Activity Assay
This assay is used to evaluate the potential sedative or stimulant effects of a compound.
-
Objective: To measure changes in spontaneous motor activity following drug administration.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system.
-
Procedure:
-
Habituation: Animals are habituated to the testing environment for a set period.
-
Drug Administration: The test compound or vehicle is administered.
-
Data Collection: The animal is placed in the open-field arena, and various parameters such as total distance traveled, rearing frequency, and time spent in different zones are recorded over a specified duration.
-
-
Data Analysis: The locomotor activity data for the drug-treated group is compared to the vehicle-treated control group to determine if the compound causes sedation (decreased activity) or stimulation (increased activity).
Aversive/Rewarding Effects: Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[5][6]
-
Objective: To determine if a compound produces rewarding (preference) or aversive (aversion) effects.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments, and the time spent in each is recorded to establish any initial preference.
-
Conditioning: Over several days, animals receive injections of the test compound and are confined to one of the compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-Conditioning (Test): On the test day, the animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion (aversion).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for KOR agonists and a typical in vivo experimental workflow.
Discussion and Conclusion
The available clinical data strongly support the analgesic efficacy of this compound, positioning it as a potent pain reliever.[1] Its primary mechanism of action is presumed to be through the activation of kappa-opioid receptors, leading to downstream signaling that modulates pain perception.
The comparison with other KOR agonists highlights the evolving landscape of KOR-targeted therapeutics. While prototypical agonists like U-50488H validate the analgesic potential of KOR activation, they are often associated with undesirable side effects such as sedation and aversion.[2] Newer generation agonists like Nalfurafine and the G-protein biased agonist Triazole 1.1 demonstrate that it is possible to separate the therapeutic analgesic effects from the adverse effects. Nalfurafine is clinically used as an antipruritic without the typical KOR-mediated side effects. Triazole 1.1 shows promise in preclinical models by providing analgesia without inducing sedation or dysphoria.
To definitively validate this compound's in vivo mechanism of action and its comparative profile, further preclinical studies are warranted. Specifically, head-to-head comparative studies in rodent models of analgesia, sedation, and conditioned place preference/aversion would provide the necessary quantitative data to fully characterize its therapeutic index and potential advantages over existing KOR agonists. Such data would be invaluable for guiding future drug development efforts in the field of non-addictive pain management.
References
- 1. This compound mesylate in postoperative pain patients: a double-blind placebo controlled analgesic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Comparative Analysis of Tonazocine's Cross-Reactivity with Opioid Receptors
A comprehensive guide for researchers and drug development professionals on the binding and functional profile of Tonazocine in comparison to other key opioids.
This guide provides a detailed comparison of this compound's interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors against a panel of well-characterized opioid ligands: Morphine, Fentanyl, Buprenorphine, and Naloxone. The data presented herein, summarized from various in vitro studies, offers valuable insights into this compound's unique pharmacological profile as a mixed agonist-antagonist.
Binding Affinity Profile
The equilibrium dissociation constant (Ki) is a measure of a ligand's binding affinity to a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and comparator opioids at the three primary opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | 1.17 - 1.2[1][2] | 273[3] | >1000[4] |
| Fentanyl | 1.35[1] | Low Affinity[1] | Low Affinity[1] |
| Buprenorphine | 0.2[5] | High Affinity[6] | High Affinity[6] |
| Naloxone | 1.1 - 1.4[7] | 16 - 67.5[7] | 2.5 - 12[7] |
Note: While specific Ki values for this compound were not found in the reviewed literature, qualitative descriptions characterize it as having significant affinity for mu, delta, and kappa opioid receptors.
Functional Activity Profile
The functional activity of a compound at a receptor is determined by its ability to elicit a biological response upon binding. This is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax), which is the maximal response that can be produced by the drug.
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Classification |
| This compound | µ-Opioid | - | Data Not Available | Data Not Available | Partial Agonist / Antagonist[7] |
| δ-Opioid | - | Data Not Available | Data Not Available | Agonist[7] | |
| κ-Opioid | - | Data Not Available | Data Not Available | Agonist[7] | |
| Morphine | µ-Opioid | GTPγS | Data Not Available | Partial Agonist[8] | Full Agonist |
| Fentanyl | µ-Opioid | GTPγS | Data Not Available | Full Agonist | Full Agonist |
| Buprenorphine | µ-Opioid | cAMP | Data Not Available | Partial Agonist[8] | Partial Agonist |
| Naloxone | µ, δ, κ | - | - | 0 | Antagonist[7] |
Note: The functional profile of this compound is described qualitatively in the literature. It acts as a partial agonist with antagonist properties at the mu-receptor, an agonist at the delta-receptor, and is suggested to be an agonist at the kappa-receptor.[7]
Signaling Pathways and Experimental Workflows
To understand the experimental basis of the data presented and the biological consequences of receptor activation, the following diagrams illustrate a typical opioid receptor signaling pathway and a common experimental workflow for determining binding affinity.
Experimental Protocols
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Components: The assay mixture contains the prepared cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubation: The mixture is incubated to allow the ligands to reach binding equilibrium with the receptors.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the opioid receptor of interest are prepared.
-
Assay Components: The assay includes the membranes, the agonist being tested (e.g., this compound) at various concentrations, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Assay Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP, leading to G-protein activation. The use of [³⁵S]GTPγS allows for the quantification of this activation, as it binds to the activated G-protein and is not readily hydrolyzed.
-
Incubation and Separation: The reaction is incubated, and then the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound [³⁵S]GTPγS, usually by filtration.
-
Detection and Analysis: The radioactivity is measured, and the data is used to generate a dose-response curve from which the EC50 and Emax values for G-protein activation can be determined.
3. cAMP Inhibition Assay
This is another functional assay that measures a downstream effect of opioid receptor activation, specifically the inhibition of adenylyl cyclase activity.
-
Cell Culture: Whole cells expressing the opioid receptor of interest are used.
-
Assay Principle: Opioid receptors are coupled to inhibitory G-proteins (Gi/o) that, when activated, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Assay Procedure: Cells are first stimulated with a compound like forskolin to increase basal cAMP levels. Then, the cells are treated with varying concentrations of the opioid agonist.
-
Detection: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or assays based on fluorescence or luminescence resonance energy transfer (FRET or BRET).
-
Data Analysis: The ability of the agonist to inhibit the forskolin-stimulated cAMP production is quantified, and EC50 and Emax values for this response are determined.
References
- 1. zenodo.org [zenodo.org]
- 2. Negative modulation of spinal κ-opioid receptor-mediated antinociception by the µ-opioid receptor at selective doses of (−)-pentazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel opiate binding sites selective for benzomorphan drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel opiate binding sites selective for benzomorphan drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of this compound (Win 42156) and zenazocine (Win 42964) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tonazocine receptor selectivity compared to reference compounds
A detailed examination of tonazocine's binding and functional activity at opioid receptors reveals a distinct profile when compared to established reference compounds such as pentazocine and ketazocine. This guide provides a comprehensive overview of its receptor selectivity, supported by experimental data, to aid researchers and drug development professionals in understanding its pharmacological characteristics.
This compound, a benzomorphan derivative, has been investigated for its analgesic properties. Its therapeutic potential is intrinsically linked to its interaction with the body's opioid receptors: mu (µ), delta (δ), and kappa (κ). Understanding the selectivity of this compound for these receptors is crucial for predicting its efficacy and side-effect profile. This guide presents a comparative analysis of this compound's receptor binding affinities (Ki) and functional activities (EC50) alongside those of the well-characterized opioid receptor ligands, pentazocine and ketazocine.
Receptor Binding Affinity
Receptor binding assays are crucial in determining the affinity of a compound for its target. In these experiments, a radiolabeled ligand with known high affinity for a specific receptor is used. The test compound, in this case, this compound or a reference compound, is introduced at varying concentrations to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which is then used to calculate the inhibition constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Pentazocine | >100[1][2][3] | 62[4] | 7.6[4] |
| Ketazocine | Data Not Available | Data Not Available | Data Not Available |
Note: The Ki value for pentazocine at the mu-opioid receptor is reported as greater than 100 nM in one study, indicating a lower affinity for this receptor subtype compared to the kappa receptor. Another study reports more specific values for (-)-pentazocine, highlighting its higher affinity for kappa and mu receptors over the delta receptor.
Functional Activity at Opioid Receptors
Beyond binding, it is essential to understand the functional consequences of a ligand's interaction with a receptor. Functional assays, such as the GTPγS binding assay, measure the extent to which a compound activates the G-protein signaling cascade upon binding to a G-protein coupled receptor like the opioid receptors. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of a compound that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.
Similar to the binding affinity data, specific EC50 values for this compound and ketazocine from GTPγS binding assays are not widely reported. However, some data is available for an analogue of ketocyclazocine and for pentazocine.
Table 2: Opioid Receptor Functional Activity (EC50, nM) in GTPγS Assays
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| (-)-Pentazocine | 43[4] | 255[4] | 40[4] |
| Ketazocine Analogue | - | - | 1.2 - 3.8 |
Note: The EC50 values for (-)-pentazocine indicate that it is a more potent agonist at the mu and kappa receptors than at the delta receptor. The data for the ketazocine analogue suggests potent kappa receptor agonism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying opioid receptor activation and the experimental procedures used to assess ligand activity, the following diagrams are provided.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing human µ, δ, or κ receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective opioid antagonist like naloxone).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add assay buffer containing GDP (to enhance the agonist signal) to each well.
-
Add increasing concentrations of the test compound (agonist).
-
Include control wells for basal binding (no agonist) and maximal stimulation (a known full agonist).
-
Add the prepared membrane suspension.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding from the binding observed at each agonist concentration.
-
Plot the stimulated binding as a function of the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values from the curve using non-linear regression analysis.
-
Conclusion
The available data, primarily on the reference compound pentazocine, suggests a mixed opioid receptor profile with a preference for the kappa opioid receptor. While quantitative data for this compound remains elusive in the public domain, its classification as a mixed agonist-antagonist suggests a complex interaction with multiple opioid receptor subtypes. The lack of comprehensive, directly comparable data for this compound and ketazocine underscores the need for further experimental investigation to fully elucidate their receptor selectivity profiles. The detailed protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for advancing our understanding of these compounds and their potential therapeutic applications.
References
In Vivo Validation of Tonazocine's Delta-Opioid Receptor Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tonazocine's in vivo delta-opioid receptor (DOR) agonism against alternative DOR agonists, SNC80 and BW373U86. Due to the limited publicly available in vivo data specifically validating this compound's DOR agonism, this guide incorporates information on its mixed agonist-antagonist profile and general analgesic properties, alongside a more detailed, data-driven comparison of the selective DOR agonists SNC80 and BW373U86.
Comparative Analysis of In Vivo Performance
The following tables summarize the available quantitative data for this compound, SNC80, and BW373U86, focusing on receptor binding affinity, analgesic effects, and impact on locomotor activity.
Table 1: Opioid Receptor Binding Affinity
| Compound | δ-Opioid (DOR) Ki (nM) | μ-Opioid (MOR) Ki (nM) | κ-Opioid (KOR) Ki (nM) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| SNC80 | ~1.8 | ~15 | ~34 | ~8.3 | ~18.9 |
| BW373U86 | 1.8 ± 0.4 | 15 ± 3 | 34 ± 3 | 8.3 | 18.9 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Analgesic Efficacy
| Compound | Test Model | Route of Administration | ED50 | Antagonist Reversal |
| This compound | Post-operative pain | 3.2 mg (equivalent to 10 mg morphine) | Data not available | |
| SNC80 | Mouse warm-water tail-flick | i.c.v. | 104.9 nmol | Naltrindole |
| SNC80 | Mouse hot-plate | i.c.v. | 91.9 nmol | Naltrindole |
| BW373U86 | Mouse tail-flick | i.t. | Dose-dependent antinociception | Naloxone, Naltrindole |
| BW373U86 | Acetic-acid writhing | i.p., i.c.v., i.t. | Dose-dependent antinociception | Naltrindole |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.[1] i.c.v. = intracerebroventricular; i.t. = intrathecal; i.p. = intraperitoneal.
Table 3: In Vivo Effects on Locomotor Activity
| Compound | Species | Dose Range | Effect | Antagonist Reversal |
| This compound | Data not available | Data not available | Data not available | Data not available |
| SNC80 | Rat | 3.2 - 32 mg/kg | Dose-dependent increase | Naltrindole |
| BW373U86 | Rat | 0.2 - 2 mg/kg | Dose-dependent increase | Naltrindole |
Delta-Opioid Receptor Signaling Pathways
Activation of the delta-opioid receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate ion channels.
For receptor desensitization, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G protein and can initiate receptor internalization.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Hot Plate Test for Thermal Analgesia
Objective: To assess the analgesic effect of a compound against a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate.
-
Timer.
Procedure:
-
Acclimatization: Allow animals (e.g., mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C). Place each animal individually on the hot plate and start the timer. Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound, SNC80, BW373U86) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency as in the baseline measurement.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
References
A Comparative Analysis of Tonazocine and U-50,488 at the Kappa Opioid Receptor
An objective guide for researchers on the signaling properties of two selective kappa opioid receptor agonists, detailing their comparative performance in G-protein activation and providing insights into their potential for biased agonism.
This guide provides a detailed comparative study of two well-characterized kappa opioid receptor (KOR) agonists: Tonazocine (a benzomorphan) and U-50,488 (an arylacetamide). The KOR, a G protein-coupled receptor (GPCR), is a significant target in drug development for its roles in pain, addiction, and mood disorders. Its activation initiates distinct intracellular signaling cascades, primarily through G-protein coupling and β-arrestin recruitment. Understanding how different ligands engage these pathways—a concept known as biased agonism—is critical for developing next-generation therapeutics with improved efficacy and reduced side effects.
Activation of the KOR by an agonist promotes two major signaling pathways. The canonical G-protein pathway involves the coupling of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and modulation of ion channels, effects generally associated with analgesia.[1] Concurrently, agonist binding can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[1] This action not only desensitizes the G-protein signal but also initiates a separate wave of signaling and promotes receptor internalization. The β-arrestin pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria.[2][3]
KOR Signaling Pathways Overview
The diagram below illustrates the two primary signaling cascades initiated upon agonist binding to the kappa opioid receptor.
Comparative Data: Receptor Binding and G-Protein Activation
Experimental data from studies using Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor provide a direct comparison of this compound and U-50,488. The following tables summarize their binding affinities (Ki) and their potency (EC₅₀) and efficacy (Emax) in stimulating G-protein activation, as measured by [³⁵S]GTPγS binding assays.
Table 1: Receptor Binding Affinity This table compares the affinity of each ligand for the human KOR, determined by their ability to displace the radioligand [³H]U-69,593. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Cell Line | Reference |
| This compound | 0.27 ± 0.03 | CHO-hKOR | Emmerson et al., 1996 |
| U-50,488 | 1.1 ± 0.1 | CHO-hKOR | Emmerson et al., 1996 |
Table 2: G-Protein Signaling Potency and Efficacy This table outlines the functional activity of the ligands in activating G-proteins, a key step in the receptor's signaling cascade. Efficacy (Emax) is shown relative to a standard agonist, and potency (EC₅₀) reflects the concentration required to achieve 50% of the maximal effect.
| Compound | EC₅₀ (nM) | Emax (% of U-69,593) | Assay | Cell Line | Reference |
| This compound | 1.1 ± 0.2 | 100 ± 6% | [³⁵S]GTPγS | CHO-hKOR | Emmerson et al., 1996 |
| U-50,488 | 2.5 ± 0.3 | 97 ± 3% | [³⁵S]GTPγS | CHO-hKOR | Emmerson et al., 1996 |
Based on this data, this compound exhibits approximately 4-fold higher affinity for the human KOR than U-50,488. In functional terms, both compounds behave as full agonists in stimulating G-protein activation, with this compound demonstrating roughly 2-fold greater potency than U-50,488 in the [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Profile
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize KOR agonists.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The following diagram outlines the typical workflow for a [³⁵S]GTPγS binding assay, used to measure agonist-induced G-protein activation.
1. [³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.
-
Materials:
-
Membranes from CHO cells stably expressing the human KOR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Guanosine Diphosphate (GDP).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS (for non-specific binding).
-
Test Compounds: this compound, U-50,488.
-
96-well microplates and glass fiber filter mats.
-
Microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, cell membranes (typically 10-20 µg protein/well), GDP (final concentration 10-30 µM), and serial dilutions of the test compound. For basal binding, add buffer instead of agonist. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mats completely and measure the trapped radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Normalize the data to the basal binding (0% stimulation) and the maximal response of a reference full agonist (100% stimulation). Fit the concentration-response data using a non-linear regression model to determine EC₅₀ and Emax values.
-
2. β-Arrestin Recruitment BRET Assay Protocol
Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique to monitor protein-protein interactions, such as the recruitment of β-arrestin to an activated GPCR, in real-time in living cells.[1][4][5][6][7]
-
Materials:
-
HEK-293 cells.
-
Expression plasmids: KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).
-
Cell culture medium and transfection reagents.
-
White, opaque 96-well microplates.
-
BRET substrate (e.g., Coelenterazine h).
-
BRET-capable plate reader with two emission filters (e.g., ~475 nm for donor and ~535 nm for acceptor).
-
-
Procedure:
-
Cell Culture and Transfection: Seed HEK-293 cells in 96-well plates. Co-transfect the cells with the KOR-Rluc and Venus-β-arrestin-2 plasmids and incubate for 24-48 hours to allow protein expression.
-
Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Agonist Stimulation: Add serial dilutions of the test compound (e.g., U-50,488) to the wells and incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to each well to a final concentration of ~5 µM.
-
Detection: Immediately read the plate using a BRET plate reader, simultaneously measuring the light emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal. The net BRET signal is calculated by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells. Plot the net BRET ratio against the agonist concentration and fit the data using non-linear regression to determine EC₅₀ and Emax values.[8]
-
References
- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPCR–β-arrestin complex allosterically activates C-Raf by binding its amino terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of beta-arrestin in mediating agonist-promoted G protein-coupled receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Tonazocine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tonazocine, a benzomorphan opioid analgesic, against other established opioid-based therapeutics. Due to the limited availability of public data on specific this compound derivatives, this document focuses on the parent compound. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development and pain management, offering insights into the therapeutic potential of this compound through the lens of preclinical and clinical data.
Introduction to this compound
This compound (WIN-42,156) is an opioid analgesic that has demonstrated a unique pharmacological profile. It acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with a tendency towards antagonism at the mu-receptor and agonism at the delta-receptor.[1] It is also suggested to have activity at the kappa-opioid receptor, which may contribute to some of its side effects, such as hallucinations in some patients.[1] Notably, this compound has been reported to lack some of the more severe side effects associated with traditional opioids, such as significant cardiovascular and respiratory depression.[1] Clinical data from Phase II trials indicated that this compound is a potent analgesic for postoperative pain, with a relative potency greater than that of morphine.[2] Despite these promising early findings, its development appears to have been discontinued.
Quantitative Data Comparison
The following tables summarize key in vitro and in vivo pharmacological parameters for this compound in comparison to standard opioid analgesics: Morphine, Fentanyl, and Buprenorphine.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
This table presents the equilibrium dissociation constant (Ki) for each compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Morphine | 1.168 - 1.2[3][4] | Data Varies | Data Varies |
| Fentanyl | 1.346[3] | Data Varies | Data Varies |
| Buprenorphine | ~0.2[5] | High | High |
Note: Ki values for opioids can vary significantly across different studies due to variations in experimental conditions, such as the radioligand used, tissue source, and assay methodology.[3][6]
Table 2: In Vitro Functional Activity (EC50, nM & Emax, %)
This table outlines the potency (EC50) and efficacy (Emax) of the compounds in functional assays, such as the [35S]GTPγS binding assay. EC50 represents the concentration required to elicit a half-maximal response, while Emax is the maximum response relative to a standard full agonist.
| Compound | Receptor | EC50 (nM) | Emax (%) |
| This compound | µ, δ, κ | Data Not Available | Data Not Available |
| Morphine | µ | ~100-200 | Partial Agonist |
| Fentanyl | µ | ~10-50 | Full Agonist |
| Buprenorphine | µ | ~1.8[7] | Partial Agonist[8] |
Note: The classification of an opioid as a full or partial agonist can be determined by its Emax value in functional assays.[9]
Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
This table shows the median effective dose (ED50) required to produce an analgesic effect in preclinical animal models of pain, such as the tail-flick and hot-plate tests. A lower ED50 value indicates higher potency.
| Compound | Animal Model | Assay | Route | ED50 (mg/kg) |
| This compound | Human | Postoperative Pain | - | 3.2 mg equivalent to 10 mg Morphine[2] |
| Morphine | Rat | Tail-Flick | SC | 2.6 - 5.7[10] |
| Fentanyl | Mouse | Tail-Flick | IV | ~0.01 - 0.03 |
| Buprenorphine | Mouse | Hot Plate | IV | 0.16[11] |
Note: ED50 values are dependent on the animal species, pain model, and route of administration.[10]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the opioid receptors of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled standard ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
After drying the filters, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
1. Membrane Preparation:
-
The membrane preparation is carried out as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the membrane preparation, GDP (to ensure the G-proteins are in their inactive state), and varying concentrations of the agonist to be tested.
-
The plate is pre-incubated to allow the agonist to bind to the receptors.
-
The reaction is initiated by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the binding of [35S]GTPγS to the activated G-proteins.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Separation and Detection:
-
The assay is terminated by rapid filtration, similar to the radioligand binding assay, to separate the membrane-bound [35S]GTPγS.
-
The filters are washed, dried, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is determined by subtracting non-specific binding from total binding.
-
The data is plotted as specific [35S]GTPγS binding versus the log concentration of the agonist.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.[9]
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathways.
Experimental Workflow: Radioligand Displacement Binding Assay
Caption: Radioligand Displacement Binding Assay Workflow.
References
- 1. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. pnas.org [pnas.org]
- 10. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Procedural Guide to the Proper Disposal of Tonazocine
Absence of specific manufacturer guidance on the disposal of Tonazocine, a benzomorphan opioid analgesic, necessitates a cautious and compliant approach guided by general principles for opioid and pharmaceutical waste management. This document provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound.
Due to the lack of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following procedures are based on established best practices for the disposal of opioid analgesics. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Prioritizing Safety and Compliance: Disposal Protocol
The primary objective in the disposal of this compound is to prevent its diversion and release into the environment. The following step-by-step process outlines the recommended procedure for its disposal in a laboratory setting.
Step 1: Consultation and Assessment
Before initiating any disposal activities, consult your institution's EHS department. They will provide specific guidance based on your location's regulations and your facility's capabilities. Determine if this compound is classified as a hazardous waste at your institution.
Step 2: Segregation and Labeling
Properly segregate waste this compound from other laboratory waste streams. Use a designated, leak-proof, and clearly labeled container for "Hazardous Pharmaceutical Waste" or as directed by your EHS department.
Step 3: On-Site Neutralization (If Permitted)
If approved by your EHS department, on-site neutralization can render the opioid non-recoverable.
Experimental Protocol for On-Site Neutralization:
-
Preparation: Work in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If in solid form, dissolve this compound in a suitable solvent as recommended by your EHS professional.
-
Admixture: Mix the this compound solution or solid with an equal amount of an undesirable substance, such as a 1:1 mixture of sodium hypochlorite solution (bleach) and sodium thiosulfate, to denature the compound. This should only be performed under the direct guidance of an EHS professional.
-
Confirmation: Allow the mixture to react for a sufficient amount of time, as specified by your EHS-approved protocol, to ensure complete neutralization.
Step 4: Final Disposal
Package the neutralized waste in the designated hazardous waste container. Ensure the container is securely sealed and labeled with the contents and date. Arrange for pickup and disposal by a licensed hazardous waste contractor, as coordinated through your EHS department.
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for opioid disposal.
| Parameter | Guideline | Source |
| DEA Schedule | Not explicitly scheduled; however, as an opioid analgesic, it should be handled with the same security as a scheduled substance. | General Opioid Handling Procedures |
| RCRA Classification | Not explicitly listed as a P- or U-series hazardous waste. However, individual institutions may classify it as hazardous. | Resource Conservation and Recovery Act |
| Workplace Exposure Limits | Not established. Handle with appropriate PPE to minimize exposure. | General Laboratory Safety Guidelines |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. The proper disposal of this compound is subject to federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements.
Essential Safety and Logistical Information for Handling Potent Pharmaceutical Compounds Like Tonazocine
Disclaimer: A specific Safety Data Sheet (SDS) for Tonazocine could not be located. The following guidance is based on general best practices for handling potent, non-hazardous pharmaceutical compounds in a research and development setting. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before handling it. The information provided here is for informational purposes only and should be supplemented by a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
When handling potent pharmaceutical compounds, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Type & Specification | Purpose |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should be changed regularly, especially after potential contact.[1] | Prevents direct skin contact with the compound. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[1] |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects the eyes from splashes, aerosols, and airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or when there is a risk of aerosol generation.[2] | Minimizes the inhalation of airborne particles of the compound.[2] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] | Protects the skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas. | Prevents contamination of personal footwear and the tracking of the compound to other areas. |
Standard Operating Procedure for Safe Handling
The following step-by-step protocol outlines the essential procedures for safely handling potent pharmaceutical compounds in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Restricted Access: Access to the handling area should be restricted to authorized personnel only.
-
Decontamination: Ensure that all surfaces and equipment in the designated area are clean and decontaminated before and after handling.
-
Spill Kit: Have a spill kit readily available that is appropriate for the scale of work.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before donning any PPE.[1]
-
Don shoe covers, followed by the inner pair of gloves.
-
Don the disposable gown, ensuring it is fully fastened.
-
Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.[1]
-
Don eye and face protection.
-
Don the respirator, ensuring a proper fit-check is performed.
3. Handling the Compound:
-
Weighing: When weighing the compound, use a balance within the containment of a fume hood or ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Manipulation: All manipulations of the compound should be performed carefully to minimize the generation of dust or aerosols.
4. Doffing Personal Protective Equipment (PPE):
-
Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is:
-
Shoe covers
-
Outer gloves
-
Gown
-
Inner gloves
-
Face shield or goggles
-
Respirator
-
-
Dispose of all disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly after removing all PPE.
5. Waste Disposal:
-
All disposable materials that have come into contact with the compound, including PPE, weighing papers, and pipette tips, should be considered hazardous waste.
-
Place all contaminated waste into a clearly labeled, sealed, and puncture-resistant container.
-
Dispose of the hazardous waste according to institutional and local regulations.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling a potent pharmaceutical compound.
Caption: PPE Selection Workflow for Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
